IA-Alkyne
描述
Structure
3D Structure
属性
IUPAC Name |
N-hex-5-ynyl-2-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO/c1-2-3-4-5-6-10-8(11)7-9/h1H,3-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRUVTMZPHEOAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to IA-Alkyne for Cysteine Reactivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of iodoacetamide-alkyne (IA-Alkyne) probes for cysteine reactivity profiling. This chemoproteomic technique has become an invaluable tool for identifying functional cysteine residues, assessing their modification states, and discovering novel drug targets.
Core Principles of this compound Based Cysteine Profiling
Cysteine residues are unique among amino acids due to the nucleophilic nature of their thiol group, making them key players in catalysis, regulation, and protein structure.[1][2][3] this compound is an electrophilic probe that covalently modifies cysteine residues.[4] The alkyne group serves as a bioorthogonal handle for subsequent "click" chemistry reactions, allowing for the attachment of reporter tags such as biotin or fluorophores. This enables the enrichment and identification of labeled proteins and peptides by mass spectrometry.[5][6]
The reactivity of a cysteine residue is influenced by its local microenvironment, including pKa, solvent accessibility, and surrounding amino acids.[7][8][9] Highly reactive cysteines are often functionally important and can be sites of post-translational modifications or targets for covalent drugs.[10][11][12] By quantifying the extent of this compound labeling, researchers can gain insights into the functional state of the cysteinome.[1][2][13]
A powerful application of this technique is the isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) method.[11][14] This approach uses isotopically light and heavy versions of either the this compound probe or a cleavable biotin-azide tag to quantitatively compare cysteine reactivity between two different biological samples (e.g., treated vs. untreated cells).[1][2][3]
Experimental Workflows
The following diagrams illustrate the key experimental workflows for this compound based cysteine reactivity profiling.
Detailed Experimental Protocols
Proteome Preparation and this compound Labeling
-
Cell Lysis: Harvest cells and lyse in an appropriate buffer (e.g., PBS) by sonication or dounce homogenization on ice.
-
Proteome Solubilization: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet insoluble material. The supernatant represents the soluble proteome.
-
Protein Quantification: Determine the protein concentration of the soluble lysate using a standard protein assay (e.g., BCA assay).
-
This compound Labeling: Dilute the proteome to a final concentration of 1-2 mg/mL. Add this compound to a final concentration of 100 µM.[3] Incubate at room temperature for 1 hour.[3] For competitive profiling, pre-incubate the proteome with the covalent inhibitor before adding this compound.[14]
Click Chemistry Reaction
-
Reagent Preparation: Prepare stock solutions of the following click chemistry reagents:
-
Biotin-azide (e.g., cleavable TEV-biotin-azide)[5]
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
Click Reaction: To the this compound labeled proteome, add the click chemistry reagents to the following final concentrations:
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
Protein Enrichment and Digestion
-
Protein Precipitation: Precipitate the proteins by adding methanol, chloroform, and water.
-
Resuspension: Resuspend the protein pellet in a buffer containing SDS.
-
Streptavidin Enrichment: Add streptavidin-agarose beads to the resuspended protein solution and incubate to enrich for biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Reduction and Alkylation: Resuspend the beads in urea buffer, reduce disulfide bonds with DTT, and alkylate the newly formed free cysteines with iodoacetamide.
-
On-bead Digestion: Add trypsin to the bead slurry and incubate overnight at 37°C to digest the enriched proteins.
Peptide Analysis by Mass Spectrometry
-
Peptide Elution: Elute the tryptic peptides from the beads.
-
Linker Cleavage (for cleavable linkers): If a cleavable linker was used, cleave the linker to release the this compound labeled peptides. For example, a diazo-based linker can be cleaved with sodium dithionite.[3]
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the tandem mass spectra against a protein database to identify the this compound labeled peptides. For quantitative experiments, extract the ion intensities for the light and heavy isotopic pairs to determine their ratios.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data from this compound profiling experiments.
Table 1: Cysteines Identified by this compound Probes in HeLa Cell Lysates [3]
| Probe | Number of Cysteine Residues Identified (Average of 2 Replicates) |
| This compound | 837 |
| IA-light | 992 |
Table 2: Overlap of Cysteines Identified by this compound and IA-light Probes [3]
| Comparison | Number of Unique Cysteines | Overlap (%) |
| This compound vs. IA-light | 1369 (total unique) | 67.5 |
Table 3: Examples of Functionally Important Cysteines Identified by IA-light [3]
| Protein | Cysteine Residue | Function |
| Thioredoxin | Cys32 | Catalysis |
| Peroxiredoxin-1 | Cys52 | Catalysis |
| GAPDH | Cys152 | Nucleotide Binding |
| Protein disulfide-isomerase | Cys397 | PTM site |
| 14-3-3 protein zeta/delta | Cys38 | Metal Binding |
Signaling Pathway Visualization
This compound profiling can be used to investigate how signaling pathways are affected by various stimuli. The following diagram illustrates a hypothetical signaling pathway where cysteine reactivity changes could be monitored.
In this example, the reactivity of Cys-X on the transcription factor could be altered by upstream signaling events, which could be quantified using this compound profiling.
Applications in Drug Discovery
This compound based cysteine reactivity profiling has significant applications in drug discovery:
-
Target Identification and Validation: Identifying hyperreactive cysteines can reveal novel druggable sites on proteins.[14]
-
Covalent Ligand Discovery: Competitive profiling can be used to screen for and identify the protein targets of covalent inhibitors.[14][15]
-
Selectivity Profiling: Assessing the proteome-wide targets of a covalent drug candidate can reveal potential off-target effects.[12][14]
-
Mechanism of Action Studies: Understanding how a compound alters cysteine reactivity can provide insights into its mechanism of action.
Conclusion
This compound based cysteine reactivity profiling is a robust and versatile chemoproteomic platform. It provides a powerful means to survey the functional state of the cysteinome, identify novel drug targets, and characterize the selectivity of covalent inhibitors. As mass spectrometry technology continues to advance, the depth and breadth of these analyses will undoubtedly expand, further solidifying the role of this technique in chemical biology and drug discovery.
References
- 1. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Chemoproteomic discovery of cysteine-containing human sORFs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 9. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to Iodoacetamide Alkyne in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamide alkyne is a powerful chemoproteomic tool for the global analysis of cysteine reactivity in complex biological systems. As a cysteine-reactive probe, it covalently binds to the thiol group of cysteine residues, enabling their subsequent identification and quantification. The incorporated alkyne handle allows for the attachment of reporter tags, such as biotin or fluorescent dyes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This guide provides a comprehensive overview of the principles, experimental protocols, and applications of iodoacetamide alkykyne in proteomics, with a focus on its utility in drug discovery and the elucidation of cellular signaling pathways.
Cysteine residues are critical for a wide range of protein functions, including catalysis, regulation, and structural integrity.[1][2] Their high nucleophilicity makes them susceptible to various post-translational modifications, which can modulate protein activity. Consequently, profiling cysteine reactivity can provide valuable insights into protein function and regulation. Iodoacetamide alkyne-based probes have emerged as invaluable reagents for this purpose, allowing researchers to map the "ligandable cysteinome" and identify novel targets for therapeutic intervention.[3]
Core Principles and Applications
The fundamental principle behind the use of iodoacetamide alkyne in proteomics is the covalent modification of cysteine residues. The iodoacetamide moiety acts as an electrophile that specifically reacts with the nucleophilic thiol group of cysteine. The alkyne group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically reacted with an azide-containing reporter molecule in a subsequent step.[4]
This two-step approach offers several advantages:
-
Specificity: The iodoacetamide group provides specificity for cysteine residues.
-
Versatility: The alkyne handle allows for the attachment of a wide variety of reporter tags, enabling different downstream applications.
-
Sensitivity: The high efficiency of the click chemistry reaction ensures sensitive detection of labeled proteins.
A prominent application of iodoacetamide alkyne is in the isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) workflow.[5][6] This quantitative chemoproteomic platform enables the global and site-specific analysis of cysteine reactivity. In a typical isoTOP-ABPP experiment, two proteomes (e.g., a control and a treated sample) are labeled with iodoacetamide alkyne. Subsequently, isotopically light and heavy biotin-azide tags are appended to the alkyne-labeled proteins from the two samples, respectively, via CuAAC. The samples are then combined, enriched for biotinylated proteins, and analyzed by mass spectrometry. The ratio of the light to heavy isotopic signals for each identified cysteine-containing peptide provides a quantitative measure of the change in cysteine reactivity between the two samples.[5]
This approach is particularly valuable for:
-
Target Identification: Identifying the protein targets of covalent inhibitors. A decrease in the reactivity of a specific cysteine in the presence of a compound indicates a direct binding event.
-
Drug Discovery: Screening for and characterizing covalent ligands that target specific cysteine residues.
-
Elucidating Signaling Pathways: Investigating how cellular signaling events modulate cysteine reactivity and protein function.
Experimental Protocols
Synthesis of Iodoacetamide Alkyne Probes
Isotopically labeled iodoacetamide alkyne probes, such as IA-light and IA-heavy, can be synthesized to facilitate quantitative proteomics experiments without relying on isotopically labeled cleavable tags. The synthesis typically involves the use of isotopically labeled starting materials, such as benzaldehyde with six 13C atoms in the benzene ring.[5]
In-Solution Reduction and Alkylation for Mass Spectrometry
This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis and can be adapted for use with iodoacetamide alkyne.
Materials:
-
Urea
-
Tris-HCl
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA) or Iodoacetamide Alkyne
-
Ammonium Bicarbonate (AmBic)
-
HPLC-grade water
Procedure:
-
Protein Solubilization & Denaturation:
-
Lyophilize the protein sample (10-100 µg).
-
Resuspend the sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
-
Reduction:
-
Add a reducing agent (e.g., DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 5 mM).
-
Incubate at 37-56°C for 30-60 minutes to reduce disulfide bonds.
-
-
Alkylation:
-
Prepare a fresh stock solution of iodoacetamide or iodoacetamide alkyne (e.g., 500 mM in water). This solution is light-sensitive and should be kept in the dark.
-
Add the alkylating agent to the protein solution to a final concentration of 10-15 mM.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Quenching (Optional but Recommended):
-
Add DTT to quench any unreacted iodoacetamide.
-
-
Sample Cleanup and Digestion:
-
Proceed with buffer exchange or precipitation to remove urea and other reagents.
-
Digest the proteins with a protease such as trypsin.
-
The resulting peptides can then be analyzed by mass spectrometry.[7]
-
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This protocol outlines the key steps of the isoTOP-ABPP workflow for quantitative cysteine reactivity profiling.
Materials:
-
Cell or tissue lysates
-
Iodoacetamide alkyne probe
-
Isotopically light and heavy TEV-cleavable biotin-azide tags
-
Copper(I) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin agarose beads
-
Trypsin
-
TEV (Tobacco Etch Virus) protease
Procedure:
-
Proteome Labeling:
-
Treat two proteome samples (e.g., control and drug-treated) with the iodoacetamide alkyne probe (e.g., 100 µM) for 1 hour at room temperature.[8]
-
-
Click Chemistry (CuAAC):
-
To the control proteome, add the light TEV-cleavable biotin-azide tag, CuSO4, TCEP, and TBTA.
-
To the treated proteome, add the heavy TEV-cleavable biotin-azide tag and the same click chemistry reagents.
-
Incubate to allow the cycloaddition reaction to proceed.[8]
-
-
Sample Pooling and Protein Precipitation:
-
Combine the light- and heavy-labeled proteomes.
-
Precipitate the proteins using a method such as methanol/chloroform precipitation.
-
-
Enrichment of Labeled Proteins:
-
Resuspend the protein pellet and add streptavidin agarose beads to enrich for biotinylated proteins.
-
-
On-Bead Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Add trypsin to digest the enriched proteins into peptides while they are still bound to the beads.
-
-
Elution of Labeled Peptides:
-
Add TEV protease to cleave the linker and release the probe-modified peptides from the beads.
-
-
LC-MS/MS Analysis:
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
Data Presentation
Quantitative Comparison of Cysteine-Reactive Probes
The choice of the cysteine-reactive probe is critical for the outcome of a chemoproteomic experiment. The following table summarizes a quantitative comparison between iodoacetamide and maleimide-based probes.
| Feature | Iodoacetamide-based Probes | Maleimide-based Probes |
| Reactivity | Moderately reactive, providing broad coverage of the cysteinome. | Highly reactive, often leading to rapid and complete labeling. |
| Selectivity | Generally selective for cysteines, but can exhibit off-target reactivity with other nucleophilic residues.[10] | Highly selective for cysteines at physiological pH. |
| Stability of Adduct | Forms a stable thioether bond. | The resulting succinimide adduct can be prone to hydrolysis. |
| Number of Cysteines Identified | In a typical experiment in HeLa cell lysates, IA-light treatment can lead to the identification of 992 cysteine residues.[2][11] | Can identify a significant portion of the cysteinome, with the exact number depending on experimental conditions. |
Off-Target Reactivity of Iodoacetamide
While iodoacetamide is a widely used reagent for cysteine alkylation, it is known to have some off-target reactivity.
| Off-Target Residue | Type of Modification | Frequency |
| Methionine | Carbamidomethylation | Can be a significant side reaction, with reports of up to 40% of all methionine-containing peptides being modified.[10] |
| Lysine | Alkylation of the ε-amino group | Occurs to a lesser extent than methionine modification. |
| Histidine | Alkylation of the imidazole ring | Less common than methionine and lysine modification. |
| N-terminus | Alkylation of the α-amino group | Can occur, especially at higher pH. |
Mandatory Visualization
Caption: The isoTOP-ABPP workflow for quantitative cysteine reactivity profiling.
Caption: Competitive profiling to identify targets of a covalent inhibitor.
Conclusion
Iodoacetamide alkyne has become an indispensable tool in the field of proteomics, enabling the detailed investigation of cysteine reactivity on a proteome-wide scale. Its application in quantitative chemoproteomic workflows like isoTOP-ABPP has significantly advanced our ability to identify drug targets, discover novel covalent ligands, and unravel complex cellular signaling networks. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful technology in their own research endeavors. As mass spectrometry instrumentation and data analysis pipelines continue to improve, the scope and impact of iodoacetamide alkyne-based proteomics are poised to expand even further.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactive Cysteine Profiling | High-Resolution Mass Spec [msbioworks.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
IA-Alkyne: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the structure, chemical properties, and applications of Iodoacetamide-Alkyne (IA-Alkyne), a pivotal tool in chemical biology and drug discovery.
Introduction
Iodoacetamide-Alkyne (this compound), also known as N-(Hex-5-ynyl)-2-iodoacetamide, is a bifunctional chemical probe that has become an indispensable tool for researchers in chemical biology, proteomics, and drug development.[1][2] Its unique structure, combining a reactive iodoacetamide group with a versatile alkyne handle, allows for the selective labeling and subsequent identification of cysteine residues within proteins.[1][3] This guide provides a detailed overview of this compound's structure, chemical properties, and its wide-ranging applications, supplemented with experimental protocols and data presented for clarity and practical use.
Structure and Chemical Properties
This compound is characterized by a terminal alkyne group and an iodoacetamide moiety. The iodoacetamide group acts as a cysteine-reactive electrophile, forming a stable covalent bond with the nucleophilic thiol group of cysteine residues.[4][5] The terminal alkyne serves as a bioorthogonal handle, enabling the attachment of reporter tags, such as fluorophores or biotin, through highly specific and efficient click chemistry reactions.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂INO | [3] |
| Molecular Weight | 265.09 g/mol | [1][3] |
| CAS Number | 930800-38-7 | [1][3] |
| Purity | ≥97% | [1][3] |
| Appearance | Slightly grey solid | [6] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [1][3] |
| Storage | Store at -20°C, protect from light | [3][7][8] |
Spectroscopic Data
The terminal alkyne C-H stretch in this compound can be observed in the infrared (IR) spectrum as a strong, narrow band around 3300 cm⁻¹.[9] The carbon-carbon triple bond exhibits a weak peak in the 2100-2260 cm⁻¹ region.[9] In ¹H-NMR spectroscopy, the alkynyl proton typically shows a chemical shift in a shielded, high-field region due to the cylindrical π-electron cloud of the triple bond.[9]
Reactivity and Mechanism of Action
The primary reactivity of this compound is centered around the iodoacetamide group, which readily undergoes a nucleophilic substitution reaction with the thiol group of cysteine residues. This reaction, known as S-alkylation, results in the formation of a stable thioether bond, covalently labeling the cysteine.
The reaction proceeds via an SN2 mechanism where the sulfur atom of the cysteine thiol acts as the nucleophile, attacking the carbon atom bearing the iodine, which serves as the leaving group. The rate of this reaction is dependent on the accessibility and the local microenvironment of the cysteine residue within the protein structure.
Applications in Chemical Biology and Drug Development
This compound's ability to selectively target and report on cysteine reactivity has made it a powerful tool in various research areas.
Activity-Based Protein Profiling (ABPP)
This compound is extensively used in Activity-Based Protein Profiling (ABPP), a chemical proteomic strategy to profile the functional state of enzymes and other proteins in complex biological systems.[4][5] By labeling reactive cysteine residues, researchers can gain insights into enzyme activity, identify novel drug targets, and assess the selectivity of covalent inhibitors.[1][3]
Covalent Ligand and Fragment-Based Discovery
The probe is instrumental in covalent fragment-based ligand discovery (FBLD).[1][3] By identifying cysteine residues that can be targeted by small molecule fragments, this compound aids in the development of potent and selective covalent drugs.
Identification of Post-Translational Modifications
This compound can be used to study various cysteine-based post-translational modifications (PTMs), such as oxidation, nitrosation, and glutathionylation.[4][10] Changes in the labeling pattern of this compound can indicate alterations in the redox state of cysteine residues, providing valuable information on cellular signaling and oxidative stress.
Zinc-Binding Cysteine Identification
This compound has been utilized in competitive chemical-proteomic platforms to identify zinc-binding cysteines.[1][3]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protein Labeling with this compound in Cell Lysates
This protocol describes the general procedure for labeling proteins in a cell lysate with this compound.
-
Proteome Preparation: Prepare cell lysates at a concentration of 1-5 mg/mL in an appropriate lysis buffer (e.g., PBS).[11]
-
This compound Treatment: Add this compound from a stock solution in DMSO to the cell lysate to a final concentration of 2.5-100 μM.[4][7]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 37°C.[4][7]
-
Quenching (Optional): The reaction can be quenched by the addition of a reducing agent like DTT.
-
Downstream Analysis: The alkyne-labeled proteins are now ready for downstream analysis via click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for attaching an azide-containing reporter tag to this compound-labeled proteins.
-
Prepare Reagents:
-
Azide-reporter tag (e.g., biotin-azide, fluorescent dye-azide) stock solution (e.g., 2.5 mM in DMSO or water).[11][12]
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[11][12]
-
Ligand stock solution (e.g., 100 mM THPTA in water).[11][12]
-
Reducing agent stock solution (e.g., 300 mM sodium ascorbate in water, freshly prepared).[11][12]
-
-
Reaction Setup: To the this compound labeled protein sample, add the following reagents in order, vortexing briefly after each addition:
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[12][13]
-
Protein Precipitation/Purification: Precipitate the labeled proteins using methanol or acetone to remove excess reagents.[11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where copper is cytotoxic, the metal-free SPAAC reaction is a suitable alternative.[14] This reaction utilizes a strained cyclooctyne derivative instead of a terminal alkyne. While this compound itself is not used in SPAAC, the principle of labeling a biomolecule with an azide and reacting it with a strained alkyne is a key bioorthogonal strategy.
Data Presentation
The following table summarizes quantitative data related to this compound applications.
| Parameter | Condition | Result | Reference(s) |
| HeLa Cell Lysate Labeling | 2.5-10 μM this compound, 1 hour | Strong fluorescent intensity after conjugation with rhodamine-azide | [2][7] |
| Proteome-wide Cysteine Identification | 100 μM IA-light (an this compound analog) treatment of HeLa cell lysates | Identification of 992 cysteine residues | [4][10] |
| Competitive Profiling | 1 mM Methylglyoxal (MGO) competition with this compound in cell lysates | Quantification of MGO modification on 7752 unique cysteine residues | [15] |
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound.
Caption: Reaction mechanism of this compound with a protein cysteine residue.
Caption: General workflow for Activity-Based Protein Profiling (ABPP) using this compound.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
Conclusion
This compound is a powerful and versatile chemical probe that has significantly advanced our ability to study protein function and discover new therapeutic agents. Its straightforward reactivity with cysteine residues, coupled with the bioorthogonality of the alkyne handle, provides a robust platform for a wide range of applications in chemical biology and drug development. This guide has provided a comprehensive overview of this compound's properties, applications, and associated experimental protocols to aid researchers in harnessing the full potential of this valuable tool.
References
- 1. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. confluore.com.cn [confluore.com.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Specificity of a Key Chemical Tool: An In-depth Technical Guide to IA-Alkyne's Selectivity for Cysteine
For researchers, scientists, and drug development professionals, understanding the precise interactions of chemical probes is paramount. Iodoacetamide-alkyne (IA-Alkyne) has emerged as a powerful tool for cysteine-reactivity profiling, enabling the identification of functionally significant and ligandable cysteine residues within the complex landscape of the proteome. This guide delves into the core principles governing this compound's selectivity for cysteine, providing a comprehensive overview of its mechanism, quantitative selectivity data, and the experimental protocols used to assess its reactivity.
This compound is a broad-spectrum, cysteine-reactive probe that covalently binds to cysteine residues in proteins.[1][2][3] Its utility lies in the iodoacetamide electrophilic "warhead" that targets the nucleophilic thiol group of cysteine, and the terminal alkyne handle that allows for subsequent bioorthogonal "click chemistry" reactions. This enables the attachment of reporter tags, such as fluorophores or biotin, for visualization, enrichment, and identification by mass spectrometry.[1][2][4]
The Chemistry of Selectivity: An SN2 Reaction
The high selectivity of this compound for cysteine is rooted in the inherent nucleophilicity of the cysteine thiol group.[5][6] The sulfur atom in cysteine's side chain is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻).[7][8] The reaction between this compound and a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiolate anion attacks the carbon atom bearing the iodine, displacing the iodide leaving group and forming a stable thioether bond.
Several factors influence the reactivity of a given cysteine residue. The pKa of the thiol group, which is the pH at which it is 50% deprotonated, is a critical determinant. While the pKa of a free cysteine is around 8.5, the local protein microenvironment can significantly modulate this value, leading to a range of pKas from as low as 3.5 to over 10.[9] Cysteines with lower pKa values exist to a greater extent as the more reactive thiolate anion at physiological pH, making them "hyperreactive" towards electrophilic probes like this compound.[8][9] The accessibility of the cysteine residue within the protein's three-dimensional structure also plays a crucial role.[10]
Quantifying Selectivity: A Look at the Numbers
Numerous chemoproteomic studies have demonstrated the high selectivity of this compound for cysteine residues. Under standard experimental conditions, the probe exhibits remarkable specificity.
| Probe Concentration | Selectivity for Cysteine | Reference |
| 100 µM | 95% | [11][12] |
| 1 mM | 86% | [11][12] |
It is important to note that increasing the concentration of this compound can lead to a slight decrease in selectivity, with a higher likelihood of off-target reactions with other nucleophilic amino acid residues.[11][12] However, even at higher concentrations, cysteine remains the overwhelmingly preferred target.
Visualizing the Process: Reaction and Workflow
To better understand the application of this compound in research, the following diagrams illustrate the reaction mechanism and a common experimental workflow.
References
- 1. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
IA-Alkyne applications in chemical biology
An In-depth Technical Guide to IA-Alkyne Applications in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamide-Alkyne (this compound) is a powerful and versatile chemical probe used extensively in chemical biology and proteomics. It belongs to the class of reactivity-based probes, designed to covalently modify specific amino acid residues within proteins. The probe features two key functional components: an iodoacetamide electrophile and a terminal alkyne handle.
The iodoacetamide group acts as a "warhead," reacting specifically with nucleophilic residues, most notably the thiol group of cysteines, through an SN2 reaction. This covalent and irreversible modification allows for the stable tagging of reactive cysteines. The terminal alkyne serves as a bioorthogonal handle. It is chemically inert in biological systems but can undergo highly specific and efficient ligation reactions, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3][4] This dual functionality enables a two-step approach for protein labeling: covalent modification in a complex biological sample followed by the attachment of various reporter tags (e.g., fluorophores, biotin) for visualization, enrichment, and identification.[1][5]
This guide details the core applications, experimental protocols, and data interpretation associated with the use of this compound in modern chemical biology and drug discovery.
Core Applications of this compound
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes to assess the functional state of enzymes and other proteins directly in native biological systems.[3] this compound is a cornerstone probe in this field for profiling cysteine reactivity.[6] Cysteine residues are often found in enzyme active sites, allosteric binding pockets, and sites of post-translational modifications (PTMs), making their reactivity a valuable indicator of protein function.[7][8][9]
A particularly powerful application is Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) . This quantitative chemoproteomic platform measures changes in cysteine reactivity across thousands of proteins in parallel.[9] The workflow typically involves treating two proteomes (e.g., control vs. inhibitor-treated) with this compound, followed by click chemistry attachment of isotopically "light" and "heavy" cleavable biotin tags.[7][9] The samples are then combined, enriched, and analyzed by mass spectrometry. The ratio of light-to-heavy signals for a given cysteine-containing peptide provides a precise measure of its change in reactivity between the two states. This method has been instrumental in identifying functional "hotspots" in proteins and discovering ligandable sites.[2][6]
Covalent Drug Discovery and Target Identification
This compound is a critical tool for the discovery and characterization of covalent inhibitors. In a competitive profiling experiment, a biological system is pre-treated with a library of potential covalent drugs before being labeled with this compound. If a library compound covalently binds to a cysteine, it will block that site from being labeled by this compound. This reduction in this compound labeling, quantifiable by isoTOP-ABPP, reveals the specific protein targets of the compound and its selectivity across the proteome.[10][11][12] This approach is invaluable for validating target engagement, assessing off-target effects, and guiding the optimization of inhibitor potency and selectivity.[13]
This strategy has been successfully used to identify novel ligandable hotspots on challenging drug targets, including E3 ligases for targeted protein degradation.[10]
Profiling Cysteine Post-Translational Modifications (PTMs)
The reactivity of a cysteine thiol is highly sensitive to its local environment and modification state. PTMs such as oxidation (e.g., sulfenylation), S-nitrosation, or glutathionylation render the cysteine unable to react with iodoacetamide. This compound can therefore be used to indirectly quantify the stoichiometry of these modifications. By comparing the this compound labeling of a sample under basal versus oxidizing/nitrosating conditions, or before and after treatment with a reducing agent like TCEP, one can determine the fraction of a specific cysteine that is modified.[7][8][9]
Quantitative Data Summary
The physical and chemical properties of this compound are crucial for designing experiments.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 265.09 g/mol | [5] |
| Formula | C₈H₁₂INO | [5] |
| CAS Number | 930800-38-7 | [5] |
| Purity | ≥97% | [5] |
| Appearance | Solid | [14] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [5] |
| Storage | Store at -20°C, desiccated | [5][14] |
| Reactive Group | Iodoacetamide | [15] |
| Bioorthogonal Handle | Terminal Alkyne |[1] |
Quantitative proteomics experiments using this compound probes have successfully identified and quantified thousands of reactive cysteines.
Table 2: Representative Quantitative Cysteine Profiling Data
| Experiment Type | Cell Line/System | Number of Cysteines Identified | Key Finding | Reference |
|---|---|---|---|---|
| Global Cysteine Reactivity | HeLa Cell Lysate | 992 | IA-light probe identifies a similar set of functional cysteines as the standard this compound. | [7][8][9] |
| Competitive Profiling | HAP1 Cells | 4501 (quantified) | Identified 81 specific targets of a covalent ligand (EN450) from over 4500 quantified sites. | [16] |
| isoTOP-ABPP | Multiple | Thousands | "Hyper-reactive" cysteines are highly enriched in functional sites of proteins. |[2] |
Experimental Protocols
Protocol 1: In-Gel Fluorescence Visualization of this compound Labeled Proteins
This protocol provides a straightforward method to visualize protein labeling without mass spectrometry.
-
Proteome Preparation :
-
Prepare cell or tissue lysate in a suitable buffer (e.g., PBS) at a concentration of 1-2 mg/mL.
-
-
This compound Labeling :
-
Add this compound (from a 10 mM stock in DMSO) to the lysate to a final concentration of 100 µM.[10]
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Click Chemistry Reaction :
-
Prepare a "click mix" containing the following components (final concentrations shown):
-
Rhodamine-Azide (or other fluorescent azide): 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (from 50 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA ligand): 100 µM (from 1.7 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄): 1 mM (from 50 mM stock in water)
-
-
Add the click mix to the labeled lysate and incubate for 1 hour at room temperature.
-
-
Sample Preparation and Visualization :
-
Precipitate the proteins (e.g., with chloroform/methanol) to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Visualize the labeled proteins using a fluorescent gel scanner at the appropriate wavelength for the chosen fluorophore.
-
Protocol 2: Quantitative Cysteine Reactivity Profiling using isoTOP-ABPP
This protocol outlines the key steps for a quantitative comparison between two proteome states.
-
Sample Preparation and Labeling :
-
Prepare two separate proteomes (e.g., vehicle-treated and drug-treated cells) at 2 mg/mL in PBS.
-
Label each proteome with 100 µM this compound for 1 hour at 25°C.[9] Quench any unreacted this compound by adding excess DTT.
-
-
Isotopic Tagging via Click Chemistry :
-
To the "control" proteome, add the "light" TEV-cleavable Biotin-Azide tag and the CuAAC reaction components as described in Protocol 1.
-
To the "treated" proteome, add the "heavy" TEV-cleavable Biotin-Azide tag and the CuAAC reaction components.
-
Incubate both reactions for 1 hour at room temperature.
-
-
Enrichment and Digestion :
-
Combine the light- and heavy-labeled proteomes in a 1:1 ratio.
-
Add streptavidin-agarose beads to enrich for biotinylated proteins. Incubate for 1-2 hours at 4°C.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Resuspend the beads in a denaturing buffer (e.g., 6 M urea) and reduce disulfide bonds with TCEP, then alkylate with iodoacetamide (non-alkyne version) to cap any remaining free cysteines.
-
Perform on-bead digestion by adding trypsin and incubating overnight at 37°C.
-
-
Peptide Elution and Analysis :
-
Wash the beads to remove non-biotinylated tryptic peptides.
-
Elute the probe-labeled peptides by cleaving the TEV linker with TEV protease.
-
Desalt the eluted peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS. Identify peptides and quantify the light/heavy isotopic ratios using appropriate proteomics software.
-
Case Study: Targeting the NF-κB Pathway
The NF-κB signaling pathway is a critical regulator of inflammation and immunity and is often dysregulated in cancer. NF-κB-inducing kinase (NIK) is a central component of the noncanonical NF-κB pathway. The development of selective NIK inhibitors has been a significant goal.
Chemical biology efforts identified a unique cysteine residue (C444) in the back pocket of the NIK active site.[17] This provided an opportunity for a covalent inhibitor strategy. By designing compounds with an alkynylpyrimidine warhead, researchers developed potent and selective covalent inhibitors that target this unique cysteine.[17] Mass spectrometry confirmed the covalent modification, demonstrating how reactivity-based approaches can successfully drug challenging targets by exploiting unique features of their protein landscape.[17]
Conclusion
This compound has become an indispensable tool in chemical biology and drug discovery. Its simple design, combining a cysteine-reactive warhead with a versatile click chemistry handle, enables a vast array of applications. From globally profiling protein activity and identifying drug targets to quantifying post-translational modifications, this compound provides a robust platform for interrogating protein function directly in complex biological milieu. The continued development of quantitative proteomic workflows built around this probe promises to further expand our ability to understand and pharmacologically modulate the proteome.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 5. rndsystems.com [rndsystems.com]
- 6. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Competitive profiling for enzyme inhibitors using chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes | Springer Nature Experiments [experiments.springernature.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Discovering Novel Protein Targets with IA-Alkyne
For researchers, scientists, and drug development professionals, the identification of novel protein targets is a critical step in understanding disease pathology and developing new therapeutics. Iodoacetamide-alkyne (IA-Alkyne) has emerged as a powerful chemical probe for this purpose. This guide provides an in-depth overview of the principles, methodologies, and applications of using this compound in conjunction with chemoproteomic strategies to discover and validate new protein targets.
Introduction to this compound
This compound is a broad-spectrum, cysteine-reactive chemical probe. Its structure consists of an iodoacetamide (IA) electrophilic "warhead" that covalently modifies the thiol group of cysteine residues, and a terminal alkyne handle for subsequent bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This allows for the attachment of reporter tags, such as fluorophores or biotin, enabling the detection, enrichment, and identification of labeled proteins.
The high nucleophilicity and redox activity of cysteine residues mean they often play crucial catalytic and regulatory roles in protein function.[3][4] By targeting these residues, this compound serves as a versatile tool in activity-based protein profiling (ABPP), a chemoproteomic strategy that maps the functional state of enzymes and other proteins in complex biological systems.[2][5][6]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 265.09 g/mol | |
| Formula | C8H12INO | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Purity | ≥97% | |
| Storage | Store at -20°C | |
| CAS Number | 930800-38-7 |
Core Methodologies and Experimental Protocols
The primary application of this compound is in competitive chemoproteomic workflows to identify the targets of small molecule inhibitors or to profile changes in cysteine reactivity. A key technique in this area is Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).
The overall process involves treating a biological sample with a compound of interest, labeling the remaining reactive cysteines with this compound, attaching a reporter tag via click chemistry, enriching the labeled peptides, and analyzing them by mass spectrometry.
This protocol outlines the key steps for identifying inhibitor-bound cysteines using isotopically labeled this compound probes or tags.
Materials:
-
Cell lysates or tissue homogenates
-
Compound of interest (inhibitor) and vehicle control (e.g., DMSO)
-
This compound probe
-
Isotopically light and heavy cleavable biotin-azide tags
-
Click chemistry reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO4)
-
Streptavidin-agarose resin
-
Trypsin
-
TEV protease (for cleavable tags)
-
Buffers and solutions for cell lysis, protein quantification, and mass spectrometry
Procedure:
-
Proteome Preparation and Treatment:
-
Prepare proteomes from cells or tissues.
-
Divide the proteome into two equal aliquots: a control sample and a treatment sample.
-
Treat the control sample with a vehicle (e.g., DMSO) and the treatment sample with the covalent inhibitor for 1 hour at room temperature.[7]
-
-
This compound Labeling:
-
Label the remaining reactive cysteines in both samples by adding this compound to a final concentration of 100 µM.[7]
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry (CuAAC):
-
Sample Combination and Enrichment:
-
Combine the light- and heavy-labeled proteomes in a 1:1 ratio.[7]
-
Enrich the biotinylated proteins using streptavidin-agarose resin.
-
-
Digestion and Elution:
-
Wash the resin to remove non-biotinylated proteins.
-
Perform on-bead digestion with trypsin to generate peptides.
-
Elute the probe-modified peptides, for example, by using TEV protease if a TEV-cleavable linker was used in the biotin-azide tag.[7]
-
-
LC-MS/MS Analysis:
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the peptide sequences and the sites of modification.
-
Quantify the relative abundance of the light and heavy isotopic pairs for each cysteine-containing peptide. A high light-to-heavy ratio indicates that the inhibitor has bound to that specific cysteine, preventing its labeling by this compound.[7]
-
Data Presentation and Interpretation
The output of an isoTOP-ABPP experiment is a list of identified cysteine-containing peptides with their corresponding light-to-heavy ratios. This data can be presented in tables and waterfall plots to visualize the inhibitor's selectivity.
Example Quantitative Data from this compound Profiling:
| Protein | Cysteine Site | Light/Heavy Ratio | p-value | Interpretation |
| Target Protein A | Cys123 | 15.2 | <0.001 | High-confidence target of the inhibitor. |
| Off-target Protein B | Cys45 | 8.5 | <0.01 | Potential off-target. |
| Non-target Protein C | Cys78 | 1.1 | >0.05 | Not a target of the inhibitor. |
This table is a representative example of how data from an isoTOP-ABPP experiment would be presented. The values are hypothetical.
In a typical experiment, IA-light treatment of a complex proteome can lead to the identification of hundreds to over a thousand cysteine residues. For instance, one study reported the identification of 992 cysteine residues in a complex proteome using an isotopically labeled this compound probe.[3][4]
Visualization of Key Concepts
This compound covalently modifies cysteine residues through a nucleophilic substitution reaction where the thiol group of cysteine attacks the carbon atom bearing the iodine, displacing it.
References
- 1. Advancing Covalent Ligand and Drug Discovery beyond Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Preliminary Studies Using Iodoacetamide Alkyne
For researchers, scientists, and drug development professionals, iodoacetamide alkyne has emerged as a powerful chemical probe for interrogating the cysteine proteome. Its utility lies in its ability to covalently modify cysteine residues, enabling their subsequent identification and quantification through mass spectrometry-based proteomic workflows. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of iodoacetamide alkyne in preliminary studies, with a focus on quantitative cysteine-reactivity profiling.
Iodoacetamide alkyne is a bifunctional molecule featuring an iodoacetamide warhead that selectively reacts with the nucleophilic thiol group of cysteine residues, and a terminal alkyne handle.[1] This alkyne group serves as a bioorthogonal handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the attachment of reporter tags such as biotin for enrichment or fluorophores for visualization.[1][2][3] This approach has been instrumental in advancing our understanding of protein function, identifying drug targets, and elucidating the role of cysteine post-translational modifications in various signaling pathways.[4][5][6]
Core Applications
Preliminary studies utilizing iodoacetamide alkyne primarily focus on:
-
Quantitative Cysteine-Reactivity Profiling: Assessing the reactivity of individual cysteine residues across the proteome. This can reveal functionally important cysteines involved in catalysis, regulation, and binding interactions.[4][7]
-
Target Identification and Occupancy: Identifying the protein targets of covalent inhibitors and assessing the degree to which a drug engages its target in a complex biological system.[4]
-
Post-Translational Modification (PTM) Analysis: Quantifying changes in cysteine oxidation states (e.g., sulfenylation, sulfinylation) and other modifications that impact cysteine reactivity.[7][8]
A key methodology in this field is the Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).[2][9] This technique enables the quantitative comparison of cysteine reactivity between two different biological states. The general workflow involves treating two proteome samples with iodoacetamide alkyne, followed by click chemistry-mediated conjugation to isotopically light and heavy biotin-azide tags, respectively.[8][9] After enrichment of the biotinylated proteins and subsequent proteolysis, the relative abundance of the isotopically labeled peptides is determined by mass spectrometry, providing a quantitative measure of the change in cysteine reactivity.[9]
To circumvent the need for synthesizing isotopically labeled biotin-azide tags, researchers have developed isotopically labeled iodoacetamide-alkyne probes, termed IA-light and IA-heavy.[7][8][10] These probes are synthetically more accessible and offer an alternative strategy for introducing isotopic labels for quantitative analysis.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters and findings from various studies employing iodoacetamide alkyne probes.
| Parameter | Value | Context | Reference |
| Iodoacetamide Alkyne Concentration | 100 µM | Labeling of HeLa cell lysates for cysteine identification. | [8] |
| Iodoacetamide Alkyne Concentration | 10 µM and 100 µM | Cysteine hyper-reactivity profiling in primary human T cells. | [6] |
| Iodoacetamide Alkyne Concentration | 2.5-10 µM | Reaction with cysteines in HeLa cell lysates for in-gel fluorescence. | [11][12] |
| Number of Identified Cysteines | 992 | IA-light treatment of a complex proteome. | [4][7] |
| Number of Identified Cysteines | 837 | IA-alkyne treatment of HeLa cell lysates. | [8] |
| Number of Quantified Cysteines | ~1000 | isoTOP-ABPP analysis of a breast cancer cell line. | [3] |
| Number of Liganded Cysteines | 3466 in 2283 proteins | isoTOP-ABPP and TMT-ABPP in human T cells. | [6] |
| Overlap of Identified Cysteines | 67.5% | Between IA-light and this compound probes. | [8] |
| Reagent | Concentration | Step in Protocol | Reference |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1 mM | CuAAC Reaction | [13] |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 100 µM | CuAAC Reaction | [13] |
| Copper (II) Sulfate (CuSO4) | 1 mM | CuAAC Reaction | [13] |
| Dithiothreitol (DTT) | 10 mM - 15 mM | Reduction of Disulfide Bonds | [8][14] |
| Iodoacetamide (for blocking) | 12.5 mM - 55 mM | Alkylation of non-labeled cysteines | [8][15] |
| Sodium Dithionite | - | Cleavage of diazo biotin-azide linker | [8] |
Experimental Protocols and Methodologies
General Workflow for Cysteine Reactivity Profiling
The overarching experimental process for utilizing iodoacetamide alkyne in proteomic studies can be broken down into several key stages.
Caption: General workflow for cysteine reactivity profiling.
1. Proteome Labeling with Iodoacetamide Alkyne
This protocol is adapted from studies on HeLa cell lysates.[8]
-
Cell Lysis: Prepare cell lysates at a protein concentration of 2.0 mg/mL in a suitable buffer (e.g., DPBS).
-
Labeling: Treat the cell lysate with 100 µM iodoacetamide alkyne (this compound) or isotopically labeled IA-light/IA-heavy.
-
Incubation: Incubate the reaction mixture for 1 hour at 25°C or 37°C.[8][13]
2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This step attaches a biotin tag to the alkyne-labeled proteins for subsequent enrichment.[13]
-
Reagent Preparation: Prepare stock solutions of the following reagents:
-
Azide-biotin linker (e.g., cleavable diazo biotin-azide)
-
Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent to maintain copper in the Cu(I) state.
-
A copper(I) source, typically copper(II) sulfate (CuSO4) used in conjunction with a reducing agent, or a copper(I)-ligand complex.
-
A copper chelating ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to stabilize the Cu(I) oxidation state.
-
-
Reaction: To the labeled proteome, sequentially add the azide-biotin tag, TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO4 (final concentration 1 mM).[13]
-
Incubation: Allow the reaction to proceed for 1 hour at 25°C.[13]
3. Protein Enrichment and Digestion
-
Protein Precipitation: Precipitate the biotinylated proteins using methods such as trichloroacetic acid (TCA) or cold acetone precipitation.[8][16]
-
Enrichment: Resuspend the protein pellet and incubate with streptavidin-agarose beads to capture the biotin-tagged proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Reduction and Alkylation: Reduce and alkylate the cysteine residues on the enriched proteins to ensure complete digestion. This involves treatment with DTT followed by iodoacetamide.[8]
-
Digestion: Perform on-bead digestion of the proteins using trypsin.
-
Peptide Elution: If a cleavable linker was used, elute the peptides by cleaving the linker (e.g., with sodium dithionite for a diazo-based linker).[8]
4. Mass Spectrometry and Data Analysis
-
LC-MS/MS: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to identify the cysteine-containing peptides and quantify their relative abundance based on the isotopic labels.
isoTOP-ABPP Workflow for Quantitative Cysteine Reactivity Profiling
The isoTOP-ABPP workflow enables the direct comparison of cysteine reactivity between two different proteome states (e.g., control vs. drug-treated).
Caption: isoTOP-ABPP workflow for quantitative analysis.
Protocol for Quantifying Cysteine Oxidation
This differential labeling strategy, adapted from the use of IA-light and IA-heavy probes, can be used to assess the stoichiometry of cysteine oxidation within a single sample.[8]
Caption: Workflow for quantifying cysteine oxidation.
-
Initial Labeling: Treat the cell lysate with 100 µM IA-heavy for 1 hour at 37°C to label the accessible, reduced cysteine thiols.
-
Probe Removal: Remove excess IA-heavy probe using a desalting column.
-
Reduction: Treat the lysate with 1.0 mM TCEP for 1 hour at 37°C to reduce any reversibly oxidized cysteines.
-
Second Labeling: Incubate the TCEP-treated lysate with 100 µM IA-light for 1 hour at 37°C to label the newly available cysteine thiols that were previously oxidized.
-
Downstream Processing: Proceed with the standard workflow of CuAAC, enrichment, digestion, and LC-MS/MS analysis. The resulting heavy-to-light peptide ratios will indicate the initial oxidation state of the cysteine residues. A low heavy/light ratio suggests a high degree of initial oxidation.[8]
Signaling Pathways and Biological Context
The application of iodoacetamide alkyne-based chemoproteomics has provided significant insights into various signaling pathways and cellular processes where cysteine residues play a critical regulatory role.
Caption: Application of cysteine profiling in biological contexts.
Studies have demonstrated that functionally important cysteines, such as those involved in catalysis, metal binding, and nucleotide binding, are often hyper-reactive towards iodoacetamide alkyne.[2][8] In the context of immune signaling, this methodology has been used to map liganded cysteines in primary human T cells, revealing potential targets for covalent drugs to modulate immune responses.[6] Furthermore, the ability to quantify changes in cysteine oxidation has shed light on how reactive oxygen species (ROS) act as signaling molecules by modifying specific cysteine residues, thereby regulating cellular metabolism and stress responses.[17]
References
- 1. Iodoacetamide alkyne, 1010386-64-7 | BroadPharm [broadpharm.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. An activity-guided map of electrophile-cysteine interactions in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 13. scite.ai [scite.ai]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Functional Cysteinome: An In-Depth Technical Guide to IA-Alkyne Probes
For Researchers, Scientists, and Drug Development Professionals
The discovery of functionally significant cysteine residues within the proteome is a critical endeavor in modern chemical biology and drug development. These residues, owing to the unique reactivity of their thiol groups, play pivotal roles in catalysis, regulation, and protein structure. Iodoacetamide-alkyne (IA-alkyne) has emerged as a powerful and versatile chemical probe for identifying and characterizing these functional cysteines. This guide provides a comprehensive technical overview of this compound, its applications, and detailed experimental protocols for its use in discovering novel therapeutic targets and understanding complex biological processes.
The Core Principle: Covalent Labeling and Bioorthogonal Chemistry
This compound is a bifunctional molecule that combines a cysteine-reactive iodoacetamide warhead with a bioorthogonal alkyne handle. The iodoacetamide group forms a stable covalent bond with the nucleophilic thiol of cysteine residues. The terminal alkyne then serves as a handle for "click" chemistry, a highly efficient and specific reaction, allowing for the attachment of various reporter tags, such as biotin for enrichment or fluorophores for imaging. This two-step approach enables the selective identification and subsequent analysis of labeled proteins from complex biological mixtures.[1][2]
The general workflow for using this compound to probe the functional cysteinome is depicted below:
Quantitative Cysteine Reactivity Profiling: The isoTOP-ABPP a-z-zA-Z0-9 -italic_with_underscoresApproach
A major advancement in the application of this compound is the Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) platform.[3][4] This quantitative chemoproteomic strategy enables the large-scale assessment of cysteine reactivity. The core of this technique lies in the use of isotopically "light" and "heavy" versions of the this compound probe or the biotin-azide tag.
In a typical competitive experiment, two proteome samples (e.g., control vs. treated) are labeled with the light and heavy probes, respectively. After labeling, the samples are combined, and the biotinylated proteins are enriched. Subsequent analysis by mass spectrometry allows for the ratiometric quantification of labeled peptides, revealing changes in cysteine reactivity in response to a stimulus or the presence of a covalent inhibitor.
The isoTOP-ABPP workflow provides a powerful tool for:
-
Identifying hyper-reactive cysteines that are often functionally important.[2]
-
Screening for the targets of covalent drugs and assessing their selectivity.
-
Mapping changes in cysteine reactivity associated with signaling events or disease states.
Quantitative Data Insights
The application of this compound in chemoproteomic studies has generated a wealth of quantitative data, enabling a deeper understanding of the functional cysteinome. The following tables summarize key findings from various studies.
| Study Focus | Cell Line/Tissue | Number of Identified Cysteines | Reference |
| Global Cysteine Reactivity | HeLa Cell Lysate | 992 | [5][6] |
| Global Cysteine Reactivity | MCF7 Breast Cancer Cells | > 800 | |
| Covalent Ligand Profiling | Ramos Cell Lysate | > 15,000 | [7] |
| Covalent Molecular Glue Discovery | HAP1 Cells | 4,501 | [8] |
| Compound | Cell Line | Number of Liganded Cysteines (>75% inhibition) | Reference |
| KB02 (α-chloroacetamide scout) | Ramos | 1,005 | [7] |
| Fragment 1 (carbamate) | Ramos | 20 | [7] |
| Fragment 5 (epoxide) | Ramos | 60 | [7] |
| EN450 (covalent molecular glue) | HAP1 | 81 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound probes.
Protein Labeling with this compound in Cell Lysates
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
This compound Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL in the lysis buffer.
-
Add this compound probe to a final concentration of 100 µM. For competitive profiling, pre-incubate the lysate with the compound of interest before adding the this compound probe.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
Click Chemistry Reaction (CuAAC)
-
Prepare Click-iT® Reaction Cocktail: For a 1 mL final volume, add the following reagents in order:
-
This compound labeled proteome (from step 4.1)
-
Biotin-azide stock solution (e.g., 5 mM in DMSO) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (e.g., 1.7 mM in DMSO) to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water) to a final concentration of 1 mM.
-
-
Incubation:
-
Vortex the reaction mixture thoroughly.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
Enrichment of Biotinylated Proteins
-
Protein Precipitation:
-
Precipitate the proteins from the click chemistry reaction by adding four volumes of ice-cold acetone and incubating at -20°C for at least 2 hours.
-
Pellet the proteins by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the pellet with ice-cold methanol.
-
-
Solubilization and Streptavidin Pulldown:
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Dilute the sample with PBS to reduce the SDS concentration to below 0.2%.
-
Add streptavidin-agarose beads (pre-washed with PBS) to the protein solution.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Wash the beads sequentially with PBS containing decreasing concentrations of SDS (e.g., 1% SDS, 0.5% SDS, 0.1% SDS) and finally with PBS alone to remove non-specifically bound proteins.
-
On-Bead Digestion and Mass Spectrometry Analysis
-
Reduction and Alkylation:
-
Resuspend the beads in a buffer containing urea (e.g., 6 M urea in 100 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate free cysteines by adding iodoacetamide to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Tryptic Digestion:
-
Dilute the urea concentration to less than 1 M with 100 mM Tris-HCl, pH 8.0.
-
Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Identify and quantify the this compound labeled peptides using appropriate database search algorithms and quantification software.
-
Applications in Signaling Pathway Discovery
This compound-based chemoproteomics has been instrumental in elucidating the role of functional cysteines in various signaling pathways.
EGFR Signaling
The epidermal growth factor receptor (EGFR) signaling pathway is a key regulator of cell proliferation and is frequently dysregulated in cancer. This compound probes have been used to identify redox-sensitive cysteines in EGFR and its downstream effectors. For instance, Cys797 in the ATP-binding pocket of EGFR is a known site of covalent modification by inhibitors and its reactivity can be modulated by cellular redox status.
MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of stimuli. This compound profiling has helped to identify functionally important cysteines in MAP kinases, providing new avenues for the development of targeted inhibitors.
NF-κB Signaling
The NF-κB signaling pathway is a central regulator of inflammation and immunity. A recent study utilized a competitive chemoproteomic approach with an this compound probe to discover a covalent molecular glue that targets a cysteine in UBE2D (C111), leading to the degradation of the key NF-κB component, NFKB1.[8] This highlights the power of this compound in uncovering novel regulatory mechanisms and therapeutic strategies.
Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of cysteine proteases called caspases. This compound profiling of caspase cysteine reactivity has revealed the existence of hyper-reactive non-catalytic cysteines, such as C370 in caspase-2, suggesting novel allosteric sites for drug development.
Conclusion
This compound has proven to be an indispensable tool for the global analysis of functional cysteines. Its ability to be coupled with powerful quantitative proteomic techniques like isoTOP-ABPP has revolutionized our capacity to identify novel drug targets, understand signaling pathways, and screen for covalent inhibitors. The detailed protocols and examples provided in this guide serve as a valuable resource for researchers aiming to harness the power of this compound in their own investigations, ultimately accelerating the pace of discovery in chemical biology and medicine.
References
- 1. Chemoproteomic discovery of cysteine-containing human sORFs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
The Expanding Role of Iodoacetamide-Alkyne (IA-Alkyne) in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is continually evolving, with a growing emphasis on precision targeting and covalent inhibition. In this context, chemical probes that can elucidate the reactivity and function of specific amino acid residues within the proteome are invaluable. Iodoacetamide-alkyne (IA-Alkyne) has emerged as a powerful and versatile tool for interrogating cysteine residues, which play critical roles in protein function, regulation, and pharmacology. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate its implementation in the laboratory.
Core Principles of this compound Chemistry
This compound is a bifunctional chemical probe. It possesses an iodoacetamide electrophile that covalently reacts with the nucleophilic thiol group of cysteine residues through an SN2 reaction. The terminal alkyne serves as a bioorthogonal handle, enabling the subsequent attachment of reporter tags, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This two-step approach allows for the sensitive and specific detection, identification, and quantification of reactive cysteine residues within complex biological systems.
Quantitative Analysis of Cysteine Reactivity
A primary application of this compound is in quantitative cysteine reactivity profiling, often utilizing a technique called Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).[1][2] This method allows for the ratiometric comparison of cysteine reactivity between two different proteome states (e.g., treated vs. untreated with a drug). To achieve this, isotopically labeled versions of the this compound probe, termed "IA-light" and "IA-heavy," have been developed.[1][3][4] These probes are identical in reactivity but differ in mass due to the incorporation of stable isotopes (e.g., ¹³C).
Quantitative Data from Cysteine Reactivity Profiling
The following table summarizes representative quantitative data from studies employing this compound probes for cysteine profiling.
| Study Focus | System | This compound Probe(s) | Number of Cysteine Residues Identified | Key Finding | Reference |
| Quantitative Cysteine Reactivity Profiling | Purified Thioredoxin & Complex Proteome | IA-light and IA-heavy | 992 in complex proteome with IA-light | Demonstrated quantitative accuracy of isotopically labeled probes for measuring cysteine modification. | [3][4] |
| Comparison of IA-light and this compound | HeLa Cell Lysates | IA-light and this compound | 1369 (IA-light, 2 replicates), 839 (this compound) | Substantial overlap in identified cysteines (67.5%), validating IA-light as a surrogate for this compound in isoTOP-ABPP. | [1] |
| Stoichiometry of Cysteine Oxidation | Cell Lysates | IA-light and IA-heavy | Not specified | Isotopically tagged probes can quantify the stoichiometry of TCEP-susceptible cysteine oxidation events. | [3] |
Experimental Protocols
Quantitative Cysteine Reactivity Profiling using isoTOP-ABPP
This protocol outlines the general steps for a competitive isoTOP-ABPP experiment to identify the targets of a cysteine-reactive compound.
Materials:
-
Cell or tissue lysates
-
Cysteine-reactive compound of interest
-
IA-light and IA-heavy probes (e.g., 100 µM stock in DMSO)
-
Cleavable biotin-azide tag
-
Click chemistry reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄)
-
Streptavidin-agarose resin
-
Trypsin
-
Buffers (e.g., PBS, lysis buffer)
-
Mass spectrometer
Procedure:
-
Proteome Preparation: Prepare two samples of cell or tissue lysate at a protein concentration of 2 mg/mL.
-
Competitive Labeling: Treat one lysate sample with the cysteine-reactive compound of interest and the other with a vehicle control (e.g., DMSO) for 1 hour.
-
Probe Labeling: Add IA-light to the vehicle-treated lysate and IA-heavy to the compound-treated lysate to a final concentration of 100 µM. Incubate for 1 hour.
-
Click Chemistry: Combine the "light" and "heavy" labeled proteomes. Initiate the CuAAC reaction by adding TCEP, TBTA, the cleavable biotin-azide tag, and CuSO₄. Incubate for 1 hour.
-
Enrichment: Enrich the biotinylated proteins using streptavidin-agarose resin.
-
Digestion: Perform on-bead tryptic digestion of the enriched proteins.
-
Elution: Elute the probe-labeled peptides.
-
Mass Spectrometry: Analyze the eluted peptides by LC-MS/MS.
-
Data Analysis: Quantify the light-to-heavy ratios for each identified cysteine-containing peptide. A significant increase in the ratio indicates that the compound of interest has engaged that specific cysteine residue.
In-Gel Fluorescence Labeling
This protocol is useful for visualizing the overall reactivity of a compound or for confirming target engagement with a specific protein.
Materials:
-
Cell lysate or purified protein
-
This compound (e.g., 10 µM stock in DMSO)
-
Fluorescent azide (e.g., Rhodamine-azide)
-
Click chemistry reagents (TCEP, TBTA, CuSO₄)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Protein Labeling: Treat the protein sample (e.g., 2 mg/mL lysate) with this compound (final concentration 2.5-10 µM) for 1 hour.[2]
-
Click Reaction: Add the click chemistry reagents and the fluorescent azide to the labeled protein sample. Incubate for 1 hour.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity in a sample pre-treated with a covalent inhibitor indicates target engagement.
Applications in Drug Discovery
Covalent Fragment-Based Ligand Discovery (FBLD)
This compound can be utilized in covalent FBLD to identify fragments that bind to cysteine residues.[5] This approach can uncover novel binding pockets and starting points for the development of potent and selective covalent inhibitors.
Probing Signaling Pathways
Many signaling pathways are regulated by proteins containing critical cysteine residues. This compound can be used to probe the reactivity of these cysteines and to understand how their modification by drugs or endogenous molecules affects pathway activity. For example, the NF-κB signaling pathway, a key regulator of inflammation, involves proteins with functional cysteines that could be targeted by covalent inhibitors. An alkynylpyrimidine-based covalent inhibitor has been developed to target a unique cysteine in NF-κB-inducing kinase (NIK).[6][7]
This compound has also been instrumental in understanding the activation of ion channels, such as TRPA1, which is activated by noxious compounds through the covalent modification of cysteine residues.[5][8][9]
Conclusion
This compound has proven to be an indispensable tool in the drug discoverer's arsenal. Its ability to specifically label and enable the quantification of reactive cysteine residues has profound implications for target identification and validation, covalent inhibitor development, and the fundamental understanding of cellular signaling. The experimental frameworks presented in this guide provide a starting point for researchers to harness the power of this compound to accelerate their drug discovery programs. As proteomic technologies continue to advance, the scope of this compound's applications is set to expand even further, promising new insights into the druggable proteome.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. biosolveit.de [biosolveit.de]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRP channel activation by reversible covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRP channel activation by reversible covalent modification | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for IA-Alkyne in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Iodoacetamide-Alkyne (IA-Alkyne) for the fluorescent labeling of cysteine-containing proteins in living cells. This technology allows for the investigation of protein localization, dynamics, and interactions within their native cellular environment.
Introduction
This compound is a powerful chemical probe for labeling proteins through the specific and covalent modification of cysteine residues.[1][2][3] The iodoacetamide group reacts with the thiol side chain of cysteine, while the terminal alkyne serves as a bioorthogonal handle for subsequent ligation with a fluorescently labeled azide via copper-free "click chemistry". This two-step labeling strategy offers high specificity and biocompatibility, making it ideal for live-cell imaging applications.[2][3][4] The strain-promoted azide-alkyne cycloaddition (SPAAC) is the recommended copper-free click chemistry method for live-cell applications to avoid the cytotoxicity associated with copper catalysts.[2][4][5]
Principle of the Method
The experimental workflow involves two key steps:
-
Cysteine Labeling: Live cells are incubated with this compound, which readily permeates the cell membrane and forms a stable covalent bond with accessible cysteine residues on cellular proteins.
-
Fluorescent Ligation (Click Chemistry): An azide-functionalized fluorescent dye is added to the cells. The azide group specifically reacts with the alkyne handle on the labeled proteins through a bioorthogonal click reaction, resulting in fluorescently tagged proteins that can be visualized by microscopy.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for Live-Cell Labeling
| Reagent | Typical Concentration Range | Typical Incubation Time | Notes |
| This compound | 10 - 100 µM | 30 - 60 minutes | Optimal concentration and time should be determined empirically for each cell type and experimental goal to balance labeling efficiency and potential toxicity. |
| Azide-Fluorophore (e.g., DBCO-dye) | 1 - 10 µM | 15 - 60 minutes | Use a bright, photostable, and cell-permeable dye. Protect from light during incubation. |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
Azide-Fluorophore Stock Solution: Prepare a 1-10 mM stock solution of the azide-functionalized fluorophore (e.g., DBCO-488, DBCO-546) in anhydrous DMSO. Store at -20°C, protected from light.
Cell Culture and Labeling
-
Cell Seeding: Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture overnight to allow for adherence and normal growth.
-
This compound Labeling:
-
Aspirate the culture medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.
-
Prepare the this compound labeling medium by diluting the 10 mM stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (e.g., 25 µM).
-
Add the this compound labeling medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Wash:
-
Aspirate the this compound labeling medium.
-
Wash the cells three times with pre-warmed PBS or complete culture medium to remove any unreacted this compound.
-
-
Copper-Free Click Reaction:
-
Prepare the azide-fluorophore reaction medium by diluting the stock solution in pre-warmed, serum-free medium to the desired final concentration (e.g., 5 µM).
-
Add the azide-fluorophore reaction medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Final Wash and Imaging:
-
Aspirate the azide-fluorophore reaction medium.
-
Wash the cells three times with pre-warmed PBS or imaging buffer.
-
Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium) to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Mandatory Visualizations
Caption: Experimental workflow for live-cell protein labeling using this compound.
Caption: Reaction scheme of this compound labeling and fluorescent detection in live cells.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Copper-Free Click Chemistry [sigmaaldrich.com]
- 5. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Cysteine Reactivity Profiling Using IA-Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine residues are critical players in protein function, acting as key catalytic residues, sites of post-translational modifications, and targets for covalent drugs. The unique nucleophilicity of the cysteine thiol allows it to be selectively targeted by electrophilic probes. Quantitative cysteine reactivity profiling using iodoacetamide-alkyne (IA-Alkyne) is a powerful chemoproteomic technique that enables the global and quantitative analysis of cysteine reactivity directly in complex biological systems. This approach, often referred to as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP), provides invaluable insights into enzyme function, drug-target engagement, and the landscape of covalent ligandability.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for performing quantitative cysteine reactivity profiling experiments using this compound.
Principle of the Method
The isoTOP-ABPP workflow employs an this compound probe to covalently label reactive cysteine residues within the proteome. The alkyne handle on the probe then allows for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," attachment of a reporter tag. For quantitative analysis, two samples (e.g., vehicle-treated vs. drug-treated) are labeled with isotopically light and heavy versions of the this compound probe or, more commonly, are derivatized with isotopically distinct biotin-azide tags. Following labeling and click chemistry, the tagged proteins are enriched, typically using streptavidin beads, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of the isotopically labeled peptide pairs provides a quantitative measure of the change in reactivity of individual cysteine residues across the proteome.[1][3][4]
Applications
-
Identification of Functional Cysteines: Hyperreactive cysteines are often involved in catalysis, redox sensing, or metal binding. This method allows for the identification of these functionally important residues on a proteome-wide scale.[1][2]
-
Covalent Drug Discovery and Target Engagement: By competitively inhibiting the labeling of a cysteine by this compound, the binding of a covalent ligand can be detected and quantified. This is a powerful tool for screening covalent fragments and assessing the selectivity of covalent inhibitors.
-
Profiling Post-Translational Modifications (PTMs): Changes in cysteine reactivity can indicate the presence of oxidative PTMs, such as sulfenylation, nitrosylation, or glutathionylation, which can alter protein function.
-
Pathway Elucidation: By comparing cysteine reactivity profiles under different cellular conditions (e.g., before and after growth factor stimulation), researchers can gain insights into signaling pathways and their regulation.
Experimental Workflow Diagram
References
- 1. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative reactivity profiling predicts functional cysteines in proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Ligandable Cysteines Using IA-Alkyne Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cysteine is a unique amino acid due to the nucleophilic nature of its thiol group, making it a common target for covalent drugs and a key player in cellular signaling through various post-translational modifications. Identifying "ligandable" cysteines—those that can be targeted by small molecules—is a critical aspect of modern drug discovery. The iodoacetamide-alkyne (IA-Alkyne) probe is a powerful chemoproteomic tool for the proteome-wide identification and quantification of reactive cysteine residues.[1][2] This broad-spectrum probe covalently modifies cysteine residues, and the incorporated alkyne handle allows for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][4] This enables the enrichment and identification of labeled proteins and their specific cysteine sites by mass spectrometry.[5]
One of the key quantitative techniques utilizing this compound is isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP).[5][6] This method employs isotopically "light" and "heavy" versions of the this compound probe or the biotin-azide tag to enable accurate quantification of cysteine reactivity between two different proteomes (e.g., vehicle-treated vs. drug-treated).[7][8][9] A decrease in the labeling of a specific cysteine in the drug-treated sample indicates a direct interaction between the drug and that residue.[5] This approach has been instrumental in discovering novel druggable sites on proteins, including those traditionally considered "undruggable".[5]
Principle of the Workflow
The this compound workflow for identifying ligandable cysteines generally involves the following key steps:
-
Proteome Treatment: Two proteome samples (e.g., from cells or tissues) are prepared. One is treated with a vehicle (control), and the other with a covalent ligand or fragment library.
-
This compound Labeling: The remaining reactive cysteines in both proteomes are labeled with an this compound probe. Cysteines that are "liganded" by the treatment compound will be unavailable for labeling.
-
Click Chemistry: A biotin-azide tag is attached to the alkyne-labeled proteins via CuAAC. For quantitative analysis using isoTOP-ABPP, isotopically light and heavy biotin-azide tags are used for the control and treated samples, respectively.[5]
-
Sample Combination and Enrichment: The two labeled proteomes are combined, and the biotinylated proteins are enriched using streptavidin beads.
-
On-Bead Digestion and Peptide Elution: The enriched proteins are digested (e.g., with trypsin) while still bound to the beads. The IA-labeled peptides are then selectively released.
-
LC-MS/MS Analysis: The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cysteine-containing peptides and quantify the relative abundance of the light and heavy isotopic pairs.
-
Data Analysis: The ratios of heavy to light peptides are calculated to determine the extent of engagement of each cysteine by the covalent ligand.
Experimental Workflow Diagram
Caption: General experimental workflow for identifying ligandable cysteines using this compound.
Principle of Competitive Profiling Diagram
Caption: Competitive binding of a ligand and this compound to a cysteine residue.
Quantitative Data Summary
The following table summarizes representative data from chemoproteomic studies using this compound to highlight the scope of this technique.
| Cell Line | This compound Concentration | Number of Cysteines Identified | Reference |
| Jurkat | Not Specified | 992 | [7] |
| 231MFP Breast Cancer | 100 µM | >1000s | [10][11] |
| Ramos (B cell lymphoma) | 100 µM | >15,000 | [12] |
Note: The number of identified cysteines can vary significantly based on experimental conditions, mass spectrometer sensitivity, and data analysis parameters.
Detailed Experimental Protocols
Materials
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
Covalent ligand/fragment of interest
-
DMSO (for dissolving ligand and this compound)
-
Biotin-azide (isotopically light and heavy versions for isoTOP-ABPP)
-
Click chemistry reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS, urea solutions)
-
Trypsin
-
Elution buffer (e.g., containing TEV protease if using a TEV-cleavable linker)[10]
-
LC-MS/MS equipment
Protocol: isoTOP-ABPP for Ligandable Cysteine Identification
This protocol is adapted from established chemoproteomic workflows.[10][11]
1. Cell Culture and Treatment a. Culture cells (e.g., 231MFP) to ~80-90% confluency. b. Treat cells with the covalent ligand of interest at the desired concentration and for the appropriate time (e.g., 1 µM for 90 minutes). Treat a control plate with vehicle (e.g., DMSO). c. Harvest cells, wash with cold PBS, and pellet by centrifugation.
2. Cell Lysis a. Resuspend cell pellets in cold lysis buffer (e.g., PBS). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet cell debris. d. Collect the supernatant (proteome) and determine the protein concentration using a standard assay (e.g., BCA). Normalize protein concentrations across all samples.
3. This compound Labeling a. To the control and treated proteomes, add this compound to a final concentration of 100 µM.[10] b. Incubate for 1 hour at room temperature with gentle rotation.
4. Click Chemistry (CuAAC) a. Prepare a click chemistry master mix. For each sample, sequentially add: i. TCEP (final concentration 1 mM) ii. Biotin-azide linker (e.g., isotopically light for control, heavy for treated sample) iii. TBTA (final concentration ~34 µM)[10] iv. CuSO₄ (final concentration 1 mM) b. Add the master mix to the this compound labeled proteomes. c. Incubate for 1 hour at room temperature.
5. Protein Enrichment a. Combine the "light"-labeled control proteome and the "heavy"-labeled treated proteome in a 1:1 ratio. b. Add streptavidin agarose beads to the combined proteome and incubate for 1-2 hours at 4°C with rotation to enrich biotinylated proteins. c. Pellet the beads by centrifugation and discard the supernatant. d. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with PBS, high salt buffer, and urea can be performed.
6. On-Bead Digestion and Elution a. Resuspend the washed beads in a buffer suitable for trypsin digestion. b. Add trypsin and incubate overnight at 37°C. c. To specifically elute the probe-modified peptides, use a cleavable linker strategy. For example, if a TEV-cleavable linker was used, add TEV protease and incubate to release the peptides from the beads.[10] d. Separate the eluted peptides from the beads.
7. LC-MS/MS Analysis a. Analyze the eluted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptides.
8. Data Analysis a. Use a suitable software suite to search the MS/MS data against a protein database to identify peptides. b. Quantify the peak areas for the "light" and "heavy" isotopic pairs for each identified cysteine-containing peptide. c. The ratio of light-to-heavy signal indicates the degree of occupancy of the cysteine by the covalent ligand. A high ratio suggests that the ligand has bound to that cysteine, preventing its labeling by the this compound probe.
Conclusion
The this compound based chemoproteomic workflow, particularly when coupled with quantitative methods like isoTOP-ABPP, is a robust and versatile platform for the discovery of ligandable cysteines on a proteome-wide scale.[8][14] It provides invaluable insights into the targets of covalent inhibitors and can significantly accelerate drug discovery efforts by identifying novel druggable hotspots in the proteome.[5] The detailed protocols and data provided here serve as a comprehensive guide for researchers looking to implement this powerful technology.
References
- 1. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 5. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Sample Preparation with IA-Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Iodoacetamide-Alkyne (IA-Alkyne) in mass spectrometry-based quantitative proteomics. This technique is a powerful tool for profiling cysteine reactivity, identifying drug targets, and investigating redox signaling pathways.
Introduction
Iodoacetamide-Alkyne (this compound) is a chemical probe used in quantitative proteomics to label cysteine residues in proteins. The probe consists of an iodoacetamide reactive group that forms a stable covalent bond with the thiol group of cysteine residues, and a terminal alkyne handle. This alkyne group allows for the subsequent attachment of reporter tags, such as biotin or fluorescent dyes, via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2]
This methodology, particularly when coupled with isotopic labeling strategies like isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) or Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables the precise quantification of changes in cysteine reactivity across different proteomes.[1][3] This provides valuable insights into protein function, drug-target engagement, and the dynamics of post-translational modifications.
Applications
-
Quantitative Cysteine Reactivity Profiling: Globally assess the reactivity of thousands of cysteine residues within a proteome to understand their functional state.[1]
-
Drug Target Identification and Validation: Identify the protein targets of covalent drugs and small molecules by competitively inhibiting the labeling of cysteine residues by this compound.[4][5]
-
Redox Signaling Research: Investigate changes in the oxidation state of cysteine residues, which play a critical role in cellular signaling pathways, by monitoring their reactivity towards this compound.[6]
Experimental Workflow Overview
The general workflow for a quantitative cysteine reactivity profiling experiment using this compound involves several key steps:
-
Sample Preparation: Lysis of cells or tissues to obtain protein extracts.
-
This compound Labeling: Incubation of the proteome with this compound to label reactive cysteine residues. For quantitative analysis, two samples (e.g., control vs. treated) are often labeled with isotopically light and heavy versions of a probe or analyzed using a label-free approach.
-
Click Chemistry: Attachment of a reporter tag (e.g., biotin-azide) to the alkyne handle of the labeled proteins.
-
Enrichment (for biotin-tagged proteins): Affinity purification of biotin-tagged proteins using streptavidin beads.
-
Protein Digestion: Enzymatic digestion of the enriched proteins into peptides.
-
Mass Spectrometry Analysis: Analysis of the resulting peptide mixture by LC-MS/MS to identify and quantify the labeled cysteine-containing peptides.
-
Data Analysis: Processing of the mass spectrometry data to identify the labeled cysteine sites and quantify the relative abundance of these sites between samples.
Detailed Experimental Protocols
This section provides a synthesized, step-by-step protocol for a typical quantitative cysteine reactivity profiling experiment using the isoTOP-ABPP approach.
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture and Harvest: Culture cells to the desired confluency. For adherent cells, wash with ice-cold PBS, scrape, and pellet by centrifugation. For suspension cells, pellet directly.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Homogenization: Dounce homogenize or sonicate the lysate on ice to ensure complete cell disruption.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant (soluble proteome) and determine the protein concentration using a standard method like the BCA assay. Adjust the protein concentration to a working stock of 2-5 mg/mL.
Protocol 2: this compound Labeling and Click Chemistry
-
This compound Labeling (Control vs. Treatment):
-
For the control sample, add this compound (from a DMSO stock) to the proteome lysate to a final concentration of 100 µM.
-
For the treated sample (e.g., with a covalent inhibitor), pre-incubate the lysate with the compound for 30 minutes before adding this compound to the same final concentration.
-
Incubate both samples for 1 hour at room temperature with gentle rocking.
-
-
Click Chemistry Reaction:
-
Prepare a "click mix" containing:
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (final concentration 100 µM)
-
Biotin-Azide (final concentration 100 µM)
-
Copper(II) sulfate (CuSO₄) (final concentration 1 mM)
-
-
Add the click mix to the this compound labeled lysates.
-
Incubate for 1 hour at room temperature with gentle rocking.
-
Protocol 3: Protein Precipitation and Digestion
-
Methanol-Chloroform Precipitation:
-
Add methanol, chloroform, and water in a 4:1:3 ratio to the clicked lysate.
-
Vortex thoroughly and centrifuge to pellet the precipitated protein.
-
Carefully remove the aqueous and organic layers, and wash the protein pellet with methanol.
-
-
Resuspension and Reduction/Alkylation:
-
Air-dry the protein pellet and resuspend in a buffer containing a denaturant (e.g., 6 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the newly exposed cysteines with iodoacetamide to prevent disulfide bond reformation.
-
-
Tryptic Digestion:
-
Dilute the urea concentration to less than 1 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Protocol 4: Biotinylated Peptide Enrichment and Mass Spectrometry
-
Streptavidin Enrichment:
-
Incubate the digested peptide solution with streptavidin-agarose beads to capture the biotinylated peptides.
-
Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and no salt washes) to remove non-specifically bound peptides.
-
-
Elution: Elute the biotinylated peptides from the beads using a solution containing a high concentration of formic acid or by using a cleavable biotin linker.
-
Desalting: Desalt the eluted peptides using a C18 StageTip or a similar desalting column.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
Data Presentation
The following tables present representative quantitative data from this compound-based proteomics experiments.
Table 1: Summary of a Typical Quantitative Cysteine Profiling Experiment
| Parameter | Result |
| Cell Line | Human HeLa Cells |
| Number of Identified Cysteine-Containing Peptides | > 8,000 |
| Number of Quantified Cysteine Sites | ~ 1,000 |
| Quantitative Method | isoTOP-ABPP (IA-light/IA-heavy) |
| Reference Study | [1] |
Table 2: Examples of Quantified Cysteine Reactivity Changes in Response to a Covalent Inhibitor
| Protein | Gene | Cysteine Site | SILAC Ratio (Inhibitor/Control) | Function |
| Peroxiredoxin-1 | PRDX1 | Cys52 | 0.15 | Redox regulation |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Cys152 | 0.21 | Glycolysis |
| Protein disulfide-isomerase | P4HB | Cys397 | 0.95 | Protein folding |
| 14-3-3 protein zeta/delta | YWHAZ | Cys25 | 0.33 | Signal transduction |
Note: The SILAC ratios are hypothetical examples for illustrative purposes, based on the principles of competitive profiling.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified redox signaling pathway where reactive oxygen species (ROS) can lead to the oxidation of a critical cysteine residue on a signaling protein, thereby altering its function. This compound can be used to probe the reactivity of this cysteine under different redox conditions.
Drug Target Deconvolution Workflow
This diagram outlines the workflow for identifying the cellular targets of a covalent drug using a competitive profiling approach with this compound.
References
- 1. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of redox proteome reveals oxidation-sensitive protein thiols acting in fundamental processes of developmental hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shotgun redox proteomics identifies specifically modified cysteines in key metabolic enzymes under oxidative stress in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In-Gel Fluorescence Visualization with IA-Alkyne Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise detection and quantification of proteins is a cornerstone of proteomics and drug development. Iodoacetamide-alkyne (IA-Alkyne) probes offer a powerful chemoproteomic tool for the sensitive and specific labeling of cysteine residues in proteins. This two-step method, involving covalent modification of cysteines followed by a bioorthogonal click reaction with a fluorescent azide, enables robust in-gel fluorescence visualization of protein subsets. This approach is particularly valuable for identifying enzyme activities, post-translational modifications, and the binding of covalent inhibitors. Compared to traditional protein staining methods, in-gel fluorescence with this compound probes provides a wider dynamic range and higher sensitivity, facilitating the analysis of low-abundance proteins.[1]
Principle of the Method
The this compound probe is a cysteine-reactive tool that covalently binds to the thiol group of cysteine residues in proteins.[2] The probe contains a terminal alkyne group that serves as a "handle" for the subsequent copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction.[3] This reaction covalently attaches an azide-modified fluorescent dye to the alkyne-tagged protein, allowing for direct in-gel visualization using standard fluorescence imaging systems. This method can be used to profile the reactivity of cysteine residues across the proteome and to identify the targets of covalent drugs.
Applications in Research and Drug Development
-
Profiling Enzyme Activity: this compound probes can be used to label the active site cysteines of various enzymes, providing insights into their catalytic mechanisms and inhibition.
-
Identifying Targets of Covalent Drugs: By competing with a covalent inhibitor for binding to cysteine residues, this compound probes can help identify the protein targets of the drug.
-
Detecting Post-Translational Modifications: This technique can be adapted to study cysteine-based post-translational modifications, such as S-nitrosylation and glutathionylation.
-
Validation of Protein Expression: In-gel fluorescence with this compound probes offers a sensitive alternative to Western blotting for confirming the expression of cysteine-containing recombinant proteins.
Data Presentation
The following table summarizes the general performance characteristics of in-gel fluorescence detection using clickable alkyne probes compared to traditional protein staining methods.
| Feature | In-Gel Fluorescence with Clickable Alkyne Probes | Coomassie Brilliant Blue | Silver Staining |
| Limit of Detection (LOD) | High (low nanogram to femtomole range)[1] | Moderate (~30-100 ng) | Very High (~0.5-1 ng)[4] |
| Linear Dynamic Range | Wide (3-4 orders of magnitude) | Narrow (~1 order of magnitude) | Narrow and variable[5][6] |
| Specificity | Specific to labeled proteins (e.g., cysteine-containing) | General protein stain | General protein stain |
| Workflow Complexity | Multi-step (labeling, click reaction, washing) | Simple (stain, destain) | Multi-step and complex[6] |
| Compatibility with Mass Spectrometry | Yes | Yes | Limited, protocol-dependent[6] |
| Quantitative Accuracy | Good to Excellent[1] | Fair | Poor to Fair[5] |
| Signal-to-Noise Ratio | Generally high with optimization[7] | Moderate | Can be high, but prone to background[6] |
Note: The performance of in-gel fluorescence with this compound probes is representative of general clickable alkyne probe systems. Actual performance may vary depending on the specific probe, fluorophore, and experimental conditions.
Experimental Protocols
Protocol 1: Labeling of Proteins in Cell Lysate with this compound
This protocol describes the labeling of cysteine-containing proteins in a cell lysate with an this compound probe.
Materials:
-
Cell lysate (1-5 mg/mL protein concentration)
-
This compound probe (10 mM stock in DMSO)
-
Lysis buffer (e.g., RIPA buffer, without reducing agents)
-
Protease inhibitor cocktail
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Cell Lysate: Lyse cells in a suitable lysis buffer containing a protease inhibitor cocktail on ice. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Determine Protein Concentration: Measure the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Adjust Protein Concentration: Dilute the lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
Labeling Reaction: Add the this compound probe to the lysate to a final concentration of 100-200 µM.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking, protected from light.
-
Quench Reaction (Optional): The reaction can be quenched by adding a reducing agent like DTT to a final concentration of 10 mM.
-
Proceed to Click Chemistry: The alkyne-labeled lysate is now ready for the click chemistry reaction.
Protocol 2: In-Gel Fluorescence Visualization via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol details the attachment of a fluorescent azide to the alkyne-labeled proteins and subsequent in-gel visualization.
Materials:
-
Alkyne-labeled protein lysate (from Protocol 1)
-
Fluorescent azide (e.g., Azide-Fluor 488, 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO or water)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel imager
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the click chemistry reaction mix. For a 50 µL final reaction volume, add the following components in order, vortexing gently after each addition:
-
Alkyne-labeled protein lysate (e.g., 20-50 µg)
-
Adjust volume with PBS to 40 µL
-
Fluorescent azide (1 µL, final concentration 200 µM)
-
TCEP (1 µL, final concentration 1 mM)
-
THPTA/TBTA (1 µL, final concentration 200 µM)
-
CuSO₄ (1 µL, final concentration 1 mM)
-
-
Incubation: Incubate the reaction for 1 hour at room temperature in the dark.
-
Prepare for SDS-PAGE: Add 4x SDS-PAGE loading buffer to the reaction mixture. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.
-
In-Gel Fluorescence Scanning: After electrophoresis, carefully remove the gel from the cassette. Wash the gel in deionized water for 5-10 minutes. Scan the gel using a fluorescence imager with the appropriate excitation and emission filters for the chosen fluorophore.
-
Total Protein Staining (Optional): After fluorescence imaging, the same gel can be stained with Coomassie Brilliant Blue or a total protein stain like SYPRO Ruby to visualize the total protein loading.
Mandatory Visualizations
Caption: Experimental workflow for in-gel fluorescence visualization.
Caption: Chemical reactions of this compound labeling and click chemistry.
References
- 1. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coomassie Blue as a Near-infrared Fluorescent Stain: A Systematic Comparison With Sypro Ruby for In-gel Protein Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved dynamic range of protein quantification in silver-stained gels by modelling gel images over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Silver Staining of Proteins in Polyacrylamide Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IA-Alkyne Based Covalent Fragment Screening
For Researchers, Scientists, and Drug Development Professionals
Iodoacetamide-alkyne (IA-alkyne) has emerged as a powerful chemical probe in the field of covalent fragment-based ligand discovery (FBLD) and chemoproteomics.[1][2] Its utility stems from its cysteine-reactive iodoacetamide "warhead" and a versatile alkyne handle.[1] The iodoacetamide group forms a stable thioether bond with the nucleophilic thiol group of cysteine residues in proteins.[3][4] The terminal alkyne serves as a bioorthogonal handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the attachment of reporter tags like fluorophores or biotin for subsequent visualization, enrichment, and identification.[4][5]
This methodology enables the proteome-wide identification of "ligandable" cysteines, including those in challenging drug targets traditionally considered "undruggable."[1][6] By employing a competitive screening format, researchers can identify fragment compounds that bind to specific cysteines, paving the way for the development of potent and selective covalent inhibitors.[7][8]
Application 1: Competitive Profiling of Covalent Fragments (isoTOP-ABPP)
A primary application of this compound is in the quantitative, proteome-wide screening of covalent fragment libraries using techniques like isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP).[3][7][9] In this competitive workflow, two proteome samples are compared: one treated with a DMSO vehicle (control) and the other with a covalent fragment from a library.[7] The fragments compete with the broad-spectrum this compound probe for binding to reactive cysteines.[6][7]
Following fragment incubation, both proteomes are labeled with this compound.[10] Subsequently, isotopically "light" and "heavy" cleavable biotin-azide tags are appended to the control and fragment-treated samples, respectively, via CuAAC.[3][7] After combining the samples, biotinylated proteins are enriched, digested (typically with trypsin), and the tagged peptides are released for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] A fragment that successfully engages a target cysteine will prevent this compound labeling at that site, leading to a decrease in the corresponding "heavy" peptide signal relative to the "light" control signal.[7] This ratio (light/heavy) is used to identify fragment-cysteine interactions across the proteome.[7]
Logical Workflow for Covalent Fragment Screening
Caption: Logical relationships between different covalent fragment screening strategies.
Application 2: Target Validation and Selectivity Profiling
Beyond primary screening, this compound probes are invaluable for validating target engagement and assessing the selectivity of hit compounds. A simplified, gel-based competitive ABPP assay can be used for rapid validation.[10] In this setup, a purified protein or cell lysate is incubated with the hit compound before being treated with a fluorescently tagged IA-probe (e.g., IA-rhodamine or this compound followed by click-conjugation to an azide-fluorophore).[10] Successful target engagement by the fragment will block probe binding, resulting in a dose-dependent decrease in fluorescence intensity on an SDS-PAGE gel.[10] This method provides a quick readout of a compound's potency (IC50) against its intended target.[10]
Furthermore, performing a full isoTOP-ABPP experiment with a validated hit compound allows for a comprehensive assessment of its proteome-wide selectivity.[10] This is a critical step in drug development to identify potential off-targets and predict potential toxicity.
Illustrative Pathway: Targeting a Kinase with a Covalent Fragment
Caption: Targeting a kinase via a ligandable cysteine with a covalent fragment.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound based screening.
Table 1: Properties of Iodoacetamide-Alkyne (this compound) Probe
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 265.09 g/mol | [2][4] |
| Formula | C₈H₁₂INO | [2][4] |
| Purity | ≥97% | [2][4] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [2][4] |
| Storage | -20°C | [2][4] |
| CAS Number | 930800-38-7 | [2][4] |
| Reactivity | Broad spectrum for cysteine residues |[2][4] |
Table 2: Typical Experimental Concentrations and Conditions
| Parameter | Value | Application Context | Reference |
|---|---|---|---|
| Fragment Screening Conc. | 50 - 500 µM | Proteome-wide screening (in situ) | [7] |
| Fragment Screening Conc. | 50 µM | Gel-based competitive ABPP | [10] |
| This compound Labeling Conc. | 100 µM | Proteome labeling in lysate/in situ | [3][10] |
| IA-Rhodamine Conc. | 100 nM | Gel-based competitive ABPP | [10] |
| Fragment Incubation Time | 30 - 90 min | Pre-labeling with this compound | [10] |
| This compound Incubation Time | 1 hour | Proteome labeling at room temp. |[10] |
Table 3: Example Quantitative Results from a Covalent Fragment Screen
| Compound | Target | Assay Type | Result | Reference |
|---|---|---|---|---|
| EN219 | RNF114 | Gel-based competitive ABPP | IC₅₀ = 0.47 µM | [10] |
| Fragment Library | MDA-MB-231 Proteome | isoTOP-ABPP | Liganded Cysteine Rate: % of cysteines with R ≥ 4 |[7] |
Experimental Protocols
Protocol 1: General Competitive Screening using isoTOP-ABPP
This protocol outlines the key steps for a competitive chemoproteomic experiment to screen a covalent fragment library against a cell proteome.[7][10]
Experimental Workflow: isoTOP-ABPP for Covalent Fragment Screening
Caption: Workflow for competitive this compound based fragment screening (isoTOP-ABPP).
1. Cell Culture and Lysis (Proteome Preparation):
-
Culture cells (e.g., MDA-MB-231, HEK293) to desired confluency under standard conditions.[7][12]
-
For in-lysate screening, harvest cells, wash with cold PBS, and lyse via probe sonication in PBS.[10]
-
Determine protein concentration using a BCA assay.[10] Normalize all samples to a standard concentration (e.g., 2.0 mg/ml).[3]
2. Fragment Incubation (Competitive Step):
-
Aliquot two equal volumes of the proteome.
-
To the "Fragment" sample, add the covalent fragment of interest from a 1000x DMSO stock to a final concentration (e.g., 200 µM).[7]
-
To the "Control" sample, add an equivalent volume of DMSO vehicle.
-
Incubate samples for 90 minutes at room temperature.[10]
3. This compound Labeling:
-
Add this compound probe to both "Fragment" and "Control" samples to a final concentration of 100 µM.[10]
-
Incubate for 1 hour at room temperature to label all cysteine residues not occupied by the fragment.[10]
4. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare a "Click" cocktail. For a 1 ml sample, this typically includes:
-
Add the appropriate click cocktail to each sample.
-
Incubate for 1 hour at room temperature.
5. Protein Enrichment and Digestion:
-
Combine the "Light" and "Heavy" labeled proteomes in a 1:1 ratio.[10]
-
Enrich the biotinylated proteins using streptavidin-agarose beads.[3]
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Perform on-bead tryptic digestion to cleave proteins into peptides.[11]
-
Elute the probe-labeled peptides, often by cleaving the specialized linker (e.g., with TEV protease or sodium hydrosulfite).[10][11]
6. LC-MS/MS Analysis and Data Processing:
-
Analyze the eluted peptides using a high-resolution Orbitrap mass spectrometer.[11]
-
Identify this compound labeled peptides using appropriate database search software (e.g., SEQUEST).[11]
-
Quantify the MS1 ion peak ratios for the light vs. heavy isotopologues of each identified peptide.[7]
-
A ratio (R value) significantly greater than 1 (e.g., R ≥ 4) for a given cysteine-containing peptide indicates that the fragment competed with this compound for that site.[7]
Protocol 2: Gel-Based Competitive ABPP for Hit Validation
This protocol provides a rapid method to validate fragment hits against a specific protein target.[10]
1. Protein and Fragment Incubation:
-
In a microcentrifuge tube, incubate the purified protein (e.g., 0.1 µg of RNF114) or cell lysate with the fragment of interest at a desired concentration (e.g., 50 µM). Prepare a DMSO control in parallel.[10]
-
Incubate for 30 minutes at room temperature.[10]
2. Fluorescent Probe Labeling:
-
Add a rhodamine-functionalized iodoacetamide probe (IA-Rhodamine) to a final concentration of 100 nM.[10]
-
Alternative: If using this compound, label with 100 µM this compound for 30-60 min, then perform a click reaction with an azide-fluorophore (e.g., Azide-TAMRA).
-
Incubate for an additional 30 minutes at room temperature.[10]
3. SDS-PAGE and In-Gel Fluorescence:
-
Quench the reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
4. Data Analysis:
-
Quantify the fluorescence intensity of the band corresponding to the target protein.
-
A decrease in fluorescence in the fragment-treated lane compared to the DMSO control indicates target engagement.[10]
-
Perform a dose-response experiment to calculate the 50% inhibitory concentration (IC₅₀).[10]
References
- 1. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Interrogation of Functional Mitochondrial Cysteine Residues by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) with IA-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a powerful chemoproteomic strategy for the global and quantitative analysis of protein function, particularly the reactivity of specific amino acid residues within the native cellular context.[1][2] This technique is instrumental in drug discovery and development for target identification and validation, elucidating drug mechanisms of action, and discovering novel druggable sites within the proteome.[1][2][3] The use of iodoacetamide-alkyne (IA-Alkyne) as a chemical probe specifically targets cysteine residues, which are crucial for a wide range of protein functions, including catalysis, regulation, and metal binding.[4][5][6]
This document provides a detailed protocol for the isoTOP-ABPP method using this compound probes, enabling researchers to quantitatively profile cysteine reactivity across different biological samples. The workflow involves labeling proteomes with isotopically light and heavy versions of the this compound probe, followed by conjugation to a reporter tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enrichment of labeled peptides, and finally, analysis by mass spectrometry.[4][5][6]
Principle of the Method
The isoTOP-ABPP workflow allows for the ratiometric comparison of cysteine reactivity between two proteome samples (e.g., vehicle-treated vs. drug-treated).[7] One sample is treated with a "light" this compound probe, while the other is treated with a "heavy" (isotopically labeled) version.[1][6] After labeling, the two proteomes are combined, and the alkyne-tagged proteins are conjugated to an azide-functionalized biotin tag via click chemistry.[8][9] The biotinylated proteins are then enriched using streptavidin beads. Subsequent on-bead proteolytic digestion, often using trypsin followed by a TEV protease cleavage to release the labeled peptides, prepares the samples for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[8][10] The relative abundance of the light and heavy isotopic pairs for each identified cysteine-containing peptide provides a quantitative measure of its reactivity.[8]
Experimental Workflow
References
- 1. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotop ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemoproteomic platform to quantitatively map targets of lipid-derived electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Revolutionizing PTM Analysis: Applications of IA-Alkyne in Post-Translational Modification Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to IA-Alkyne: A Versatile Tool for Cysteine PTM Profiling
Iodoacetamide-Alkyne (this compound) is a powerful chemical probe for the identification and quantification of post-translational modifications (PTMs) on cysteine residues.[1][2][3] As a broad-spectrum cysteine-reactive probe, this compound covalently binds to the thiol group of cysteine residues via an alkylation reaction.[4] The incorporated alkyne handle serves as a versatile bioorthogonal reporter, enabling a two-step detection strategy. Following protein labeling, the alkyne group can be selectively derivatized with azide-containing tags, such as fluorophores for in-gel visualization or biotin for enrichment and mass spectrometry-based identification, through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2] This methodology allows for the sensitive and specific detection of reactive cysteine residues within complex biological samples.
Applications in Identifying Cysteine-Based Post-Translational Modifications
The reactivity of cysteine thiols is highly sensitive to their local microenvironment and can be modulated by various PTMs, including oxidation, nitrosylation, and glutathionylation.[1][2] These modifications often play crucial roles in regulating protein function, localization, and interaction networks. This compound-based chemical proteomics platforms, such as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP), have emerged as invaluable tools for the global and quantitative analysis of cysteine reactivity.[1][2][5]
By employing isotopically labeled "light" and "heavy" versions of an azide-biotin tag, isoTOP-ABPP allows for the precise quantification of changes in cysteine reactivity between different cellular states.[1][2] For instance, an increase in cysteine oxidation will decrease its reactivity towards this compound, resulting in a lower labeling efficiency that can be quantified by mass spectrometry. This approach has been successfully applied to identify thousands of reactive cysteines and to profile changes in their modification status in response to various stimuli, such as oxidative stress.[2][6]
Indirect Applications in Studying Other PTMs through Competitive Labeling
While this compound directly targets cysteine residues, it can be ingeniously applied to indirectly study other PTMs that influence cysteine reactivity. In a competitive labeling experiment, the binding of a small molecule or the presence of a nearby PTM can sterically hinder or alter the chemical environment of a cysteine residue, thereby affecting its accessibility to this compound. This change in labeling intensity can be quantified to infer the presence and extent of the non-cysteine PTM or ligand binding. This strategy has been utilized in drug discovery to identify the protein targets of covalent inhibitors and to assess their selectivity across the proteome.
Applications in Drug Discovery and Target Identification
The identification of protein targets is a critical step in the development of new therapeutics. This compound, in conjunction with competitive ABPP, provides a powerful platform for target deconvolution. By assessing the ability of a drug candidate to compete with this compound for binding to specific cysteine residues, researchers can identify the direct protein targets of the compound and evaluate its off-target effects. This approach has been instrumental in the discovery of novel druggable cysteines and in the characterization of the mechanism of action of covalent drugs.
Data Presentation
Table 1: Quantitative Analysis of Cysteine Reactivity using isoTOP-ABPP
This table summarizes representative quantitative data from isoTOP-ABPP experiments, demonstrating the ability to measure changes in cysteine reactivity under different conditions. The isoTOP-ABPP ratio reflects the relative labeling of a cysteine residue in two different states.
| Protein | Cysteine Residue | Condition 1 | Condition 2 | isoTOP-ABPP Ratio (Condition 2 / Condition 1) | Reference |
| Glutathione S-transferase Omega-1 (GSTO1) | Cys32 | 10 µM IA-probe | 100 µM IA-probe | ~1 | [7] |
| Glutathione S-transferase Omega-1 (GSTO1) | Cys90 | 10 µM IA-probe | 100 µM IA-probe | >4 | [7] |
| Acetyl-CoA Acetyltransferase (ACAT1) | Cys378 | 10 µM IA-probe | 100 µM IA-probe | ~1 | [7] |
| DNA-directed RNA polymerase | Not specified | - H₂O₂ | + H₂O₂ | 0.93 | [6] |
| Pyridoxal biosynthesis lyase | Not specified | - H₂O₂ | + H₂O₂ | 0.38 | [6] |
Note: An isoTOP-ABPP ratio of ~1 for GSTO1 Cys32 and ACAT1 Cys378 at different probe concentrations indicates hyperreactivity, suggesting these cysteines are highly accessible and reactive.[7] A ratio >4 for GSTO1 Cys90 indicates lower reactivity. A ratio <1 for the pyridoxal biosynthesis lyase upon H₂O₂ treatment suggests that this cysteine becomes oxidized and therefore less reactive towards the IA-probe.[6]
Experimental Protocols
Protocol 1: In-gel Fluorescence Detection of this compound Labeled Proteins
This protocol describes the labeling of proteins in a cell lysate with this compound followed by fluorescent detection in a polyacrylamide gel.
Materials:
-
Cell lysate (1-5 mg/mL protein concentration)
-
This compound (10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM stock in DMSO/t-butanol 1:4)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488, 1.25 mM stock in DMSO)
-
SDS-PAGE loading buffer
-
Polyacrylamide gel and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Protein Labeling: In a microcentrifuge tube, add 50 µL of cell lysate. Add this compound to a final concentration of 100 µM. Incubate for 1 hour at room temperature.
-
Click Chemistry Reaction: To the labeled lysate, add the following components in order, vortexing briefly after each addition:
-
Azide-fluorophore to a final concentration of 50 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture. Heat the sample at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run according to standard procedures.
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission filters for the chosen fluorophore.
Protocol 2: Mass Spectrometry-Based Identification and Quantification of this compound Labeled Peptides (isoTOP-ABPP)
This protocol outlines the key steps for quantitative cysteine reactivity profiling using the isoTOP-ABPP method.
Materials:
-
Two proteome samples for comparison (e.g., control vs. treated)
-
This compound (10 mM stock in DMSO)
-
"Light" and "Heavy" isotopically labeled, TEV-cleavable biotin-azide tags
-
TCEP, TBTA, CuSO₄ (as in Protocol 1)
-
Streptavidin agarose beads
-
Trypsin
-
TEV (Tobacco Etch Virus) protease
-
LC-MS/MS system
Procedure:
-
Proteome Labeling: Treat the two proteome samples separately with this compound (e.g., 100 µM) for 1 hour at room temperature.
-
Click Chemistry: To the control sample, add the "light" biotin-azide tag and the click chemistry reagents (TCEP, TBTA, CuSO₄). To the treated sample, add the "heavy" biotin-azide tag and the click chemistry reagents. Incubate both for 1 hour at room temperature.
-
Combine and Enrich: Combine the "light" and "heavy" labeled proteomes in a 1:1 ratio. Add streptavidin agarose beads to enrich for biotinylated proteins. Incubate with gentle rotation for 1-2 hours at 4°C.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin to digest the proteins overnight at 37°C.
-
Isotopic Tag Release: After tryptic digestion, wash the beads and then add TEV protease to cleave the isotopically labeled tags, releasing the this compound labeled peptides.
-
LC-MS/MS Analysis: Analyze the released peptides by LC-MS/MS. Identify the labeled peptides and quantify the light-to-heavy ratios to determine the relative cysteine reactivity.
Protocol 3: Competitive Labeling Assay to Identify Drug Targets
This protocol describes a competitive assay to identify the protein targets of a cysteine-reactive compound.
Materials:
-
Cell lysate
-
Test compound (cysteine-reactive)
-
This compound
-
Reagents and equipment for either in-gel fluorescence (Protocol 1) or mass spectrometry (Protocol 2)
Procedure:
-
Pre-incubation with Test Compound: Treat the cell lysate with the test compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1 hour) at room temperature.
-
This compound Labeling: Add this compound to all samples to a final concentration that gives a robust signal in the absence of the competitor. Incubate for 1 hour at room temperature.
-
Detection: Proceed with either in-gel fluorescence detection (Protocol 1) or mass spectrometry-based analysis (Protocol 2).
-
Data Analysis:
-
In-gel fluorescence: A decrease in the fluorescence intensity of a protein band in the presence of the test compound indicates that the compound binds to a cysteine residue on that protein, preventing its labeling by this compound.
-
Mass spectrometry: A decrease in the light-to-heavy ratio for a specific cysteine-containing peptide in the presence of the test compound indicates target engagement.
-
Mandatory Visualization
Caption: Experimental workflow for isoTOP-ABPP.
Caption: Keap1-Nrf2 signaling pathway.
Caption: Proposed NF-kB regulation by cysteine modification.
References
- 1. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteome-wide quantification and characterization of oxidation-sensitive cysteines in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing IA-Alkyne Labeling
Welcome to the technical support center for optimizing Iodoacetamide-Alkyne (IA-Alkyne) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for successful cysteine-reactivity profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical probe used in proteomics to study cysteine residues in proteins.[1][2][3] It contains an iodoacetamide reactive group that specifically and covalently binds to the thiol group of cysteine residues.[4][5] The alkyne group serves as a "handle" for subsequent detection or enrichment through a highly specific and efficient reaction called copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] This allows for the attachment of reporter tags like fluorophores or biotin for visualization and identification of these modified proteins.[1][5]
Q2: Why is it important to optimize the this compound concentration?
A2: Optimizing the this compound concentration is crucial for achieving a balance between efficient labeling of target cysteines and minimizing off-target effects or cellular toxicity. Insufficient concentration can lead to incomplete labeling and loss of valuable data, while excessive concentration can result in non-specific labeling of other amino acids, cellular stress, and potential artifacts.
Q3: What are the key steps in an this compound labeling experiment?
A3: A typical this compound labeling experiment involves:
-
Sample Preparation: Preparing cell lysates or treating live cells.
-
This compound Labeling: Incubating the sample with the desired concentration of this compound.
-
Click Chemistry: Attaching a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne-labeled proteins.[1][2][3]
-
Downstream Analysis: Analyzing the labeled proteins by methods such as in-gel fluorescence scanning, mass spectrometry, or western blotting.
Troubleshooting Guide
This section addresses common issues encountered during this compound labeling experiments.
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient Labeling: this compound concentration is too low or incubation time is too short. | Increase the this compound concentration (e.g., titrate from 50 µM to 200 µM) and/or extend the incubation time (e.g., from 30 minutes to 1 hour).[1] |
| Inefficient Click Reaction: Problems with the click chemistry reagents (e.g., copper catalyst, ligand, reducing agent). | Ensure all click chemistry reagents are fresh and properly prepared. Optimize the concentrations of copper, ligand (e.g., TBTA or THPTA), and reducing agent (e.g., TCEP or sodium ascorbate).[6] | |
| Protein Degradation: Sample degradation during preparation or labeling. | Use protease inhibitors during cell lysis and keep samples on ice. | |
| High Background Signal | Excess this compound: this compound concentration is too high, leading to non-specific binding. | Decrease the this compound concentration. Perform a concentration titration to find the optimal level. |
| Non-specific Binding of Reporter Tag: The azide-containing reporter tag is binding non-specifically to proteins or the support (e.g., beads). | Include a "no-IA-Alkyne" control to assess the background from the reporter tag alone. Ensure thorough washing steps after the click reaction and enrichment. | |
| Side Reactions: The CuAAC reaction can sometimes lead to side reactions, such as the formation of thiotriazoles, which can generate background.[6][7] | Use a copper ligand like THPTA to minimize side reactions.[8] Ensure the reaction is performed under optimal conditions. | |
| Cell Viability Issues (Live-Cell Labeling) | This compound Toxicity: High concentrations of this compound can be toxic to cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal, non-toxic concentration of this compound for your specific cell type. |
| Copper Toxicity: The copper catalyst used in the click reaction can be toxic to live cells. | For live-cell imaging, consider using copper-free click chemistry methods like strain-promoted azide-alkyne cycloaddition (SPAAC). | |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent preparation of stock solutions. | Prepare fresh stock solutions of this compound and click chemistry reagents for each experiment. This compound is typically dissolved in DMSO.[4] |
| Variability in Experimental Conditions: Differences in incubation times, temperatures, or washing steps. | Standardize all experimental parameters and maintain consistency between replicates. |
Experimental Protocols
Protocol 1: this compound Labeling of Proteins in Cell Lysate
This protocol provides a general procedure for labeling proteins in a cell lysate with this compound followed by click chemistry for in-gel fluorescence analysis.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound (stock solution in DMSO)
-
Click chemistry reagents:
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
-
SDS-PAGE reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
This compound Labeling:
-
Click Chemistry Reaction:
-
To the this compound labeled lysate, add the following click chemistry reagents in order, vortexing after each addition:
-
Azide-fluorophore (final concentration of 100 µM)
-
TCEP (final concentration of 1 mM)
-
TBTA or THPTA (final concentration of 100 µM)
-
CuSO4 (final concentration of 1 mM)
-
-
Incubate at room temperature for 1 hour in the dark.
-
-
Sample Preparation for SDS-PAGE:
-
Precipitate the labeled proteins using a methanol/chloroform precipitation method to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
-
In-Gel Fluorescence Analysis:
-
Run the samples on an SDS-PAGE gel.
-
Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for your chosen fluorophore.
-
Diagram: this compound Labeling Workflow
References
- 1. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Non-Specific Binding of IA-Alkyne
Welcome to the technical support center for iodoacetamide-alkyne (IA-Alkyne) probe applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in their experiments, ensuring high-quality and reliable data.
Troubleshooting Guide
This guide addresses common issues of non-specific binding encountered during this compound labeling experiments in a question-and-answer format.
Question 1: I am observing high background signal across my gel or blot after this compound labeling and click chemistry. What are the likely causes and solutions?
Answer: High background is a common issue and can stem from several factors related to both the this compound labeling and the subsequent click reaction.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution & Quantitative Guidance |
| Insufficient Blocking | Optimize your blocking strategy. Use Bovine Serum Albumin (BSA) at a concentration of 1-5% in your binding buffer. For challenging hydrophobic interactions, consider a non-protein-based blocking agent like polyvinylpyrrolidone (PVP). Increase blocking incubation time to 1-2 hours at room temperature or overnight at 4°C. |
| Ineffective Washing | Washing steps may not be stringent enough. Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes). Incorporate a low concentration of a mild, non-ionic detergent, such as 0.05-0.1% Tween-20 or Triton X-100, in your wash buffer to help remove non-specifically bound probes.[1] |
| Excess this compound Probe | The concentration of the this compound probe may be too high, leading to off-target labeling. Perform a concentration titration to determine the optimal probe concentration that provides a strong specific signal with minimal background. A typical starting concentration for in-solution labeling is in the range of 1-100 µM.[2] |
| Off-Target Reactivity of Iodoacetamide | Iodoacetamide can react with other nucleophilic residues besides cysteine, such as methionine, lysine, and histidine, particularly at alkaline pH.[3] To improve specificity for cysteine, consider performing the labeling reaction at a slightly acidic to neutral pH (pH 6.5-7.5). |
| Non-Specific Binding of the Alkyne Tag | The alkyne group itself can contribute to non-specific binding, especially in the presence of the copper catalyst during the click reaction.[1] Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-10 fold excess over the copper sulfate to minimize copper-mediated side reactions.[4] |
| Suboptimal Click Chemistry Conditions | Certain buffers, like those containing primary amines (e.g., Tris), can inhibit the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, potentially leading to incomplete reaction and higher background.[5] Use compatible buffers such as phosphate-buffered saline (PBS) or triethanolamine (TEA). |
Question 2: My negative control (no this compound probe) shows a significant signal. What could be causing this?
Answer: Signal in a negative control points to issues with the downstream detection steps, most likely the click chemistry reaction or the detection reagent itself.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution & Quantitative Guidance |
| Non-Specific Binding of the Detection Reagent | The fluorescent azide or biotin-azide used for detection may be binding non-specifically to your sample. Decrease the concentration of the detection reagent. Perform a titration to find the optimal concentration. Increase the stringency and number of wash steps after the click reaction. Include a blocking agent like 1-3% BSA in your buffers during the click reaction and subsequent washes.[4] |
| Copper-Mediated Background | The copper catalyst used in CuAAC can sometimes lead to non-specific signal. Ensure you are using a copper ligand (e.g., THPTA) to chelate the copper and reduce off-target effects.[4] Also, ensure that your sodium ascorbate solution is freshly prepared to efficiently reduce Cu(II) to the active Cu(I) species. |
| Intrinsic Autofluorescence | The sample itself may have endogenous fluorescent properties. This can be addressed by including an autofluorescence quenching step in your protocol, for example, by treating the sample with a quenching agent like sodium borohydride or a commercial autofluorescence quencher after fixation and permeabilization but before blocking.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling to maximize cysteine specificity?
A1: The optimal pH for labeling thiols with iodoacetamide is typically between 7.5 and 8.5. However, to increase specificity for the more nucleophilic cysteine thiols and reduce off-target reactions with other residues like lysine and histidine, performing the labeling at a pH closer to neutral (pH 7.0-7.5) is recommended. For targeting particularly reactive cysteines or selenocysteines, labeling at a reduced pH (e.g., 5.75) may further improve specificity.
Q2: Should I quench the this compound reaction? If so, what should I use?
A2: Yes, quenching the reaction is a crucial step to stop the labeling and prevent further non-specific modification. Excess this compound can be quenched by adding a thiol-containing reagent. Common quenching agents include Dithiothreitol (DTT) or L-cysteine.[3] A final concentration of DTT that is in molar excess to the initial this compound concentration is typically sufficient. For example, if you used 25 mM this compound, you could quench with 50 mM DTT.
Q3: Can detergents in my lysis or wash buffers interfere with this compound labeling or the click reaction?
A3: Yes. While mild, non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (0.05-0.1%) are generally well-tolerated and can help reduce non-specific binding, strong ionic detergents like SDS can negatively impact the subsequent click chemistry step. If your protocol requires SDS for lysis, it is advisable to dilute the sample significantly before the click reaction to lower the final SDS concentration.
Q4: What are the best practices for preparing and storing this compound probes?
A4: this compound probes are typically dissolved in a dry, inert solvent like DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C, protected from light and moisture, to prevent degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always use freshly prepared working solutions for your experiments.
Experimental Protocols
Protocol 1: In-Solution Labeling of Proteins with this compound and Subsequent Click Chemistry
This protocol provides a general workflow for labeling proteins in a cell lysate with this compound, followed by a click reaction with an azide-functionalized reporter molecule.
Materials:
-
Cell lysate in a compatible buffer (e.g., PBS)
-
This compound probe
-
Reducing agent (e.g., DTT)
-
Quenching reagent (e.g., L-cysteine or DTT)
-
Blocking agent (e.g., BSA)
-
Click chemistry reagents: Azide-reporter (e.g., Azide-Fluorophore), Copper(II) Sulfate (CuSO₄), Copper ligand (e.g., THPTA), Reducing agent (e.g., fresh sodium ascorbate)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Methanol/Chloroform for protein precipitation
Procedure:
-
Reduction (Optional): If you are targeting all cysteines, including those in disulfide bonds, reduce the protein sample by adding DTT to a final concentration of 5-10 mM and incubating for 30-60 minutes at 37-56°C.
-
This compound Labeling: Add this compound to the protein solution to the desired final concentration (e.g., 100 µM). Incubate for 1-2 hours at room temperature in the dark.
-
Quenching: Stop the labeling reaction by adding a quenching reagent. For example, add DTT to a final concentration that is at least two-fold higher than the this compound concentration and incubate for 15-30 minutes.
-
Blocking: Add BSA to a final concentration of 1% and incubate for 30 minutes to block non-specific binding sites.
-
Click Reaction:
-
Prepare the click reaction master mix. For a 100 µL reaction, you might add:
-
1 µL of 10 mM Azide-reporter (final concentration 100 µM)
-
2 µL of 50 mM CuSO₄ (final concentration 1 mM)
-
2 µL of 50 mM Copper ligand (final concentration 1 mM)
-
-
Add the master mix to your labeled protein sample.
-
Initiate the reaction by adding 4 µL of freshly prepared 100 mM sodium ascorbate (final concentration 4 mM).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Protein Precipitation and Washing:
-
Precipitate the protein by adding 4 volumes of ice-cold methanol and 1 volume of chloroform.
-
Vortex and centrifuge to pellet the protein.
-
Carefully remove the supernatant.
-
Wash the pellet with ice-cold methanol to remove excess reagents.
-
Air-dry the pellet and resuspend in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer).
-
Visualizations
Caption: Workflow for this compound labeling and subsequent click chemistry.
Caption: Troubleshooting logic for high background in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor IA-Alkyne labeling efficiency
Welcome to the technical support center for IA-Alkyne labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low or no labeling of my protein of interest with the this compound probe. What are the potential causes and how can I troubleshoot this?
A1: Low labeling efficiency is a common issue that can arise from several factors, ranging from reagent quality to suboptimal reaction conditions. Below is a step-by-step guide to troubleshoot poor this compound labeling.
Troubleshooting Workflow for Poor this compound Labeling
Caption: A stepwise guide to diagnosing poor this compound labeling efficiency.
Detailed Troubleshooting Steps:
-
1. Verify Reagent Quality and Storage:
-
This compound Probe: Ensure the probe has been stored correctly, typically at -20°C and protected from light, to prevent degradation.[1] Prepare fresh solutions in an appropriate solvent like DMSO or ethanol.[1]
-
Protein Sample: Confirm the integrity and concentration of your protein sample. Ensure that the cysteine residues you are targeting are present and not already oxidized or modified.
-
-
2. Optimize this compound Probe Concentration:
-
The optimal concentration of the this compound probe can vary depending on the protein and experimental conditions. A typical starting concentration for labeling in cell lysates is 100 µM.[2][3] However, it may be necessary to perform a titration to find the ideal concentration for your specific target. While some incorporation can be seen at 1 µM, 10 µM often gives significantly higher labeling without a substantial increase in background.
-
-
3. Check Incubation Time and Temperature:
-
A common starting point for incubation is 1 hour at room temperature (25°C).[2] Inadequate incubation time can lead to incomplete labeling. You may need to optimize the incubation time for your specific protein.
-
-
4. Assess the Presence of Interfering Reducing Agents:
-
Reagents such as DTT or β-mercaptoethanol in your buffers will compete with the cysteine residues for the this compound probe, reducing labeling efficiency. If these reducing agents are necessary for other steps, they must be removed by methods like dialysis or buffer exchange before adding the this compound probe.[4]
-
-
5. Confirm Cysteine Accessibility:
-
6. Troubleshoot the Downstream Click Reaction:
-
Poor signal may not be due to the initial this compound labeling but rather a failure in the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. Refer to Q2 for troubleshooting the click reaction.
-
Q2: My this compound labeling seems to be successful, but I am getting weak or no signal after the click chemistry step. What could be wrong?
A2: A failed click reaction is a frequent culprit for poor final signal. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is sensitive to several factors.
Troubleshooting the Click Reaction (CuAAC)
Caption: A diagnostic workflow for troubleshooting failed click chemistry reactions.
Detailed Troubleshooting Steps:
-
1. Verify Reagent Quality:
-
Azide Probe: Ensure your azide-functionalized reporter (e.g., biotin-azide, fluorescent-azide) is not degraded.
-
Sodium Ascorbate: This reducing agent is crucial for maintaining copper in the active Cu(I) state but is highly susceptible to oxidation.[4] Always use a freshly prepared solution of sodium ascorbate. [4][8]
-
-
2. Ensure an Active Copper(I) Catalyst:
-
3. Check the Copper Ligand:
-
4. Examine Buffer Composition:
-
5. Optimize Reagent Concentrations:
-
The concentrations of all components are critical. Low reactant concentrations can lead to poor yields.[4] It is common to use an excess of the azide probe relative to the alkyne-labeled protein.
-
Q3: I am observing high background or non-specific labeling in my experiments. How can I reduce it?
A3: High background can obscure your specific signal. Several factors can contribute to this issue.
Strategies to Reduce Non-Specific Labeling:
-
Optimize Probe Concentration: Using an excessively high concentration of the this compound probe can lead to non-specific labeling.[9] Perform a concentration titration to find the lowest effective concentration.
-
Reaction Orientation: In click chemistry, using an alkyne-probe and an azide-tag is generally preferred over an azide-probe and an alkyne-tag. This is because an excess of the alkyne-tag can react non-specifically with protein nucleophiles, particularly cysteine residues.[10]
-
Thiol Blocking: If you suspect non-specific reactions with free thiols during the click chemistry step, you can pre-treat your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) after the initial this compound labeling but before the click reaction.[4]
-
Purification: Ensure that excess, unreacted this compound probe is removed before proceeding to the click reaction. Similarly, remove excess click chemistry reagents before downstream analysis. Methods like precipitation or size-exclusion chromatography can be effective.[9]
Experimental Protocols & Data
General Protocol for this compound Labeling and Click Reaction in Cell Lysate
This protocol provides a starting point and may require optimization for specific applications.
-
Lysate Preparation:
-
Harvest cells and lyse them in a suitable buffer (e.g., PBS) without reducing agents.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA). Adjust the concentration to 1-5 mg/mL.[8]
-
-
This compound Labeling:
-
Removal of Excess Probe (Optional but Recommended):
-
Precipitate the protein using a method like methanol/chloroform precipitation or a commercial kit to remove unreacted this compound probe.[8] Resuspend the protein pellet in a buffer compatible with the click reaction (e.g., PBS with 1% SDS).
-
-
Click Reaction (CuAAC):
-
To your alkyne-labeled protein sample, add the click reaction components in the following order, vortexing briefly after each addition. The final concentrations provided are common starting points.[8][9]
-
Azide Reporter Probe: (e.g., TAMRA-Azide) to a final concentration of 25 µM.[9]
-
Copper Ligand: (e.g., TBTA or THPTA) to a final concentration of 100 µM.[9]
-
Reducing Agent: Freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Copper Catalyst: Copper(II) Sulfate (CuSO₄) to a final concentration of 1 mM.[9]
-
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Downstream Analysis:
-
The labeled proteins are now ready for downstream processing, such as protein precipitation followed by SDS-PAGE for in-gel fluorescence analysis or preparation for mass spectrometry.
-
Recommended Reagent Concentrations for Click Chemistry
The optimal concentrations can vary, but the following table provides a general guide for optimizing your CuAAC reaction.
| Reagent | Recommended Starting Concentration | Typical Range | Purpose |
| Alkyne-Labeled Protein | 1 - 50 µM | 1 - 100 µM | Substrate for the click reaction. |
| Azide Reporter Probe | 25 µM | 2 - 50 µM | Adds the detection tag (fluorophore, biotin). |
| Copper(II) Sulfate (CuSO₄) | 1 mM | 50 µM - 1 mM | Source of the copper catalyst. |
| Copper Ligand (e.g., TBTA, THPTA) | 100 µM | 100 µM - 500 µM | Stabilizes the Cu(I) catalyst. |
| Reducing Agent (Sodium Ascorbate) | 1 mM | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) state. |
Table based on data from multiple sources.[4][8][9][11]
References
- 1. rndsystems.com [rndsystems.com]
- 2. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: IA-Alkyne Click Chemistry Reactions
Welcome to the technical support center for azide-alkyne click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main types of azide-alkyne click chemistry?
The two primary types of azide-alkyne click chemistry are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC utilizes a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide, resulting in the formation of a 1,4-disubstituted 1,2,3-triazole.[1][2][3] SPAAC, on the other hand, is a copper-free method that employs a strained cyclooctyne that reacts with an azide, driven by the release of ring strain.[4][5][6]
Q2: Why is my CuAAC reaction failing or giving a low yield?
Several factors can contribute to low yields in CuAAC reactions. Common culprits include:
-
Oxidation of the Copper(I) catalyst: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[4][7]
-
Catalyst poisoning: Certain functional groups, particularly thiols, can bind strongly to the copper catalyst, rendering it inactive.[8]
-
Poor reagent solubility: If your azide or alkyne is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and incomplete reaction.[9][10]
-
Inappropriate ligand choice or concentration: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[11][12][13] However, using an incorrect ligand or an excessive ligand-to-copper ratio can inhibit the reaction.[14]
-
Incorrect order of reagent addition: The order in which you add your reagents can significantly impact the reaction's success.[15]
Q3: My SPAAC reaction is slow. How can I speed it up?
Slow SPAAC kinetics can be addressed by considering the following:
-
Choice of cyclooctyne: The reactivity of cyclooctynes varies significantly. More strained cyclooctynes, such as bicyclononynes (BCN), often react faster than dibenzocyclooctynes (DBCO).[16]
-
Reaction conditions: Optimizing the pH, temperature, and buffer system can enhance the reaction rate.[16][17] For instance, increasing the temperature from room temperature to 37°C can accelerate the reaction.[18]
-
Steric hindrance: Bulky groups near the azide or alkyne can impede the reaction.[10][16] Introducing a PEG spacer can help to reduce steric hindrance.[17][18]
-
Reactant concentration: Increasing the concentration of the reactants will lead to a faster reaction rate.[18]
Q4: I'm observing side reactions in my click chemistry experiment. What are the likely causes?
In CuAAC, side reactions can occur due to the reactive oxygen species generated when using ascorbate as a reducing agent, which can lead to the degradation of sensitive biomolecules.[8] In SPAAC, while highly specific, some cyclooctynes have been reported to react with other functional groups, such as cysteine residues.[18]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Oxidation of Cu(I) to inactive Cu(II). | Degas all solutions thoroughly and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use a fresh solution of a reducing agent like sodium ascorbate.[15] |
| Catalyst poisoning by thiols or other coordinating groups. | Use an excess of a copper-chelating ligand. Consider adding sacrificial metals like Zn(II) or Ni(II) to bind to the interfering thiols.[8] | |
| Poor solubility of starting materials. | Use a co-solvent such as DMSO or DMF to improve solubility.[10] Note that high concentrations of organic solvents can be detrimental to biomolecules.[18] | |
| Incorrect order of reagent addition. | Premix the copper sulfate and ligand before adding them to the azide and alkyne solution. Add the sodium ascorbate last to initiate the reaction.[15] | |
| Reaction Mixture Turns Brown/Yellow | This often indicates that the reaction has failed, potentially due to Cu(II) oxidative damage to the oligo. | Ensure all reagents are fresh and properly stored. Strictly avoid oxygen in the reaction.[19] |
| Inconsistent Yields Between Batches | Variability in the quality or quantity of starting materials. | Ensure consistent quality of reagents and accurately determine the concentration of your stock solutions.[20] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Problem | Potential Cause | Recommended Solution |
| Slow Reaction Rate | Suboptimal choice of cyclooctyne. | If possible, switch to a more reactive cyclooctyne. For example, BCN derivatives are often more reactive than DBCOs.[16] |
| Unfavorable reaction conditions. | Screen a range of pH values (typically 6.5-8.5) and consider different buffer systems (e.g., HEPES can be better than PBS).[16][17] Increasing the temperature (e.g., to 37°C) can also help.[18] | |
| Steric hindrance. | If you suspect steric hindrance, consider redesigning your reagents to minimize it. Incorporating a PEG linker can increase the accessibility of the reactive groups.[17][18] | |
| Side Product Formation | Instability of reactants. | Ensure your cyclooctyne and azide derivatives are pure and have not degraded during storage.[16] |
| Non-specific reactions. | While rare, some cyclooctynes can react with other functional groups. Ensure your system is free of highly reactive nucleophiles.[16] | |
| Low Product Yield | Poor solubility of reactants. | Use a co-solvent like DMSO to improve solubility.[10] |
| Incorrect stoichiometry. | Use a slight excess (e.g., 1.5-2 equivalents) of one of the reactants to drive the reaction to completion.[10] |
Quantitative Data Summary
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Typical Range/Value | Notes |
| Copper Source | CuSO₄·5H₂O (with reducing agent), CuI, CuBr | CuSO₄/Sodium Ascorbate is common for aqueous systems.[1][7] |
| Catalyst Loading | 1-10 mol% | Lower loadings are preferable for biocompatibility.[1] |
| Reducing Agent | Sodium Ascorbate | Used in excess (10-50 mol%) to maintain copper in the +1 oxidation state.[1] |
| Ligand | THPTA, TBTA | Used to stabilize Cu(I) and accelerate the reaction.[7][15] |
| pH | 4-12 | The reaction is tolerant of a wide pH range.[4] |
| Temperature | Room Temperature to 100°C | Most reactions proceed well at room temperature.[1] |
Table 2: Factors Influencing SPAAC Reaction Rates
| Factor | Effect on Rate | Example/Comment |
| Cyclooctyne Structure | More strained cyclooctynes react faster. | BCN derivatives are generally more reactive than DBCO derivatives.[16] |
| pH | Higher pH (up to ~8.5) generally increases the rate. | The optimal pH can be system-dependent.[17] |
| Temperature | Increasing temperature increases the rate. | Reactions are often run at 25°C or 37°C.[18] |
| Buffer | Buffer composition can significantly impact kinetics. | HEPES buffer has been shown to lead to higher reaction rates compared to PBS in some cases.[17] |
| PEG Linker | The presence of a PEG linker can increase reaction rates by reducing steric hindrance. | An average increase of 31 ± 16% has been reported.[17] |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 200 mM solution of the ligand (e.g., THPTA) in water.
-
Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.
-
Dissolve the azide and alkyne substrates in a suitable solvent (e.g., water, DMSO, or a mixture).[21]
-
-
Catalyst Premix:
-
In a separate tube, mix the CuSO₄ and ligand solutions in a 1:2 molar ratio. Allow this to stand for a few minutes to form the Cu(I)-ligand complex.[21]
-
-
Reaction Setup:
-
In the main reaction vessel, combine the solutions of the azide and alkyne.
-
Add the premixed catalyst solution to the azide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[21]
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the product can be purified by standard methods such as chromatography or precipitation.
-
Protocol 2: General Procedure for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO).[10]
-
-
Reaction Setup:
-
Combine the azide and cyclooctyne solutions in a reaction tube. The final concentration of the reactants will depend on the specific system but is often in the µM to mM range.
-
If necessary, a co-solvent can be used to ensure solubility, but the final percentage of the organic solvent should be minimized for reactions with biomolecules.[10]
-
-
Incubation:
-
Incubate the reaction at the desired temperature (e.g., room temperature or 37°C). Reaction times can vary from minutes to several hours.[22]
-
-
Monitoring and Purification:
-
The progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy (disappearance of the DBCO absorbance around 309 nm) or LC-MS.[18]
-
Once complete, the product can be purified using methods appropriate for the molecules involved, such as size-exclusion chromatography for biomolecules.
-
Visualizations
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: Optimization pathways for slow SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. furthlab.xyz [furthlab.xyz]
- 20. benchchem.com [benchchem.com]
- 21. axispharm.com [axispharm.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: IA-Alkyne Chemoproteomics
Welcome to the technical support center for iodoacetamide-alkyne (IA-Alkyne) experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for improving signal-to-noise ratios and achieving high-quality, reproducible results in your chemoproteomic studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound labeling and subsequent click chemistry workflows.
Issue 1: High Background or Non-Specific Labeling
Q: I'm observing high background fluorescence or identifying many non-cysteine peptides. What are the common causes and solutions?
A: High background is a frequent issue that can obscure true signals. The primary causes are non-specific binding of the this compound probe or the reporter tag (e.g., biotin-azide or fluoro-azide) and suboptimal reaction conditions.
Possible Causes & Solutions:
-
Excess Probe Concentration: Using too much this compound probe can lead to non-specific alkylation of other nucleophilic residues (like histidine and lysine) or hydrophobic interactions with proteins.[1]
-
Solution: Titrate the this compound probe concentration. Start with a lower concentration (e.g., 50-100 µM) and incrementally increase it to find the optimal balance between labeling efficiency and background.[2]
-
-
Reaction with Thiols in Buffers: Reagents like Dithiothreitol (DTT) will react with the this compound probe, quenching its reactivity towards your protein sample.
-
Solution: Ensure all buffers used during the labeling step are free of extraneous thiols. If a reduction step is necessary, it must be followed by a cleanup step (e.g., precipitation or buffer exchange) to remove the reducing agent before adding the probe.[3]
-
-
Non-Specific Binding of Reporter Tag: The reporter tag (biotin or fluorophore) can non-specifically bind to proteins or the purification resin.
-
Solution:
-
Blocking: Perform a blocking step before the click reaction to minimize non-specific binding.[4]
-
Washing: Increase the number and stringency of wash steps after the click reaction and after enrichment (e.g., with streptavidin beads). Include detergents like SDS (0.1-0.5%) in initial wash buffers, followed by washes with urea and high-salt buffers.
-
Detergent Choice: Avoid detergents like Triton-X or NP-40, which can interfere with mass spectrometry.[5] Use MS-compatible detergents if necessary and ensure their removal before analysis.
-
-
-
Suboptimal pH: The reaction of iodoacetamide with cysteines is pH-dependent, with optimal reactivity typically between pH 7 and 9.[1][3]
-
Solution: Ensure your lysis and labeling buffers are maintained within this pH range.
-
Issue 2: Low or No Signal
Q: My signal is very weak or completely absent. How can I troubleshoot this?
A: Low or no signal suggests a failure in one of the critical steps of the workflow: protein labeling, the click reaction, or downstream processing.
Possible Causes & Solutions:
-
Incomplete Cell Lysis/Protein Extraction: If proteins are not efficiently extracted and denatured, the this compound probe cannot access the cysteine residues.
-
Inefficient Click Reaction: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is sensitive to several factors.
-
Solution:
-
Fresh Reagents: Prepare the sodium ascorbate solution fresh immediately before use to ensure its reducing power.
-
Oxygen Removal: De-gas your reaction buffers. Oxygen can lead to the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[7]
-
Copper & Ligand Concentration: The ligand (e.g., THPTA, BTTAA) is crucial for stabilizing the Cu(I) catalyst and increasing reaction efficiency.[8][9] Ensure the correct ratio of copper to ligand is used (see table below). Pre-mixing the copper and ligand before adding them to the reaction can improve results.[8]
-
Inhibitors: Buffers containing strong chelators (like EDTA) or high concentrations of Tris can interfere with the copper catalyst.[7]
-
-
-
Protein Degradation or Precipitation: Sample handling can lead to protein loss.
-
Solution: Keep samples cold and use protease inhibitors during lysis.[6] Ensure proteins remain solubilized throughout the protocol. If precipitation occurs, try different lysis buffers or solubilization agents.
-
-
Insufficient Labeling Time/Temperature: The labeling reaction may not have gone to completion.
-
Solution: Increase the incubation time (e.g., 1-2 hours) or temperature (e.g., 37°C) for the this compound labeling step. However, be mindful that prolonged incubation can also increase non-specific labeling.[1]
-
Experimental Workflows & Decision Making
Visualizing the experimental process can help pinpoint potential areas for optimization and troubleshooting.
Caption: General experimental workflow for this compound based chemoproteomics.
Caption: Troubleshooting decision tree for low signal in this compound experiments.
Quantitative Data & Protocols
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
For optimal performance in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step, reagent concentrations are critical. This table provides a starting point for optimization.
| Reagent | Stock Concentration | Final Concentration | Key Considerations |
| Azide Reporter Tag | 1-10 mM in DMSO | 25-100 µM | The final concentration depends on the tag (biotin vs. fluorophore) and labeling efficiency.[2] |
| Copper(II) Sulfate | 50-100 mM in H₂O | 1 mM | Source of the catalytic copper.[2][10] |
| Ligand (THPTA/BTTAA) | 10-50 mM in H₂O/DMSO | 1-5 mM | Stabilizes Cu(I) and accelerates the reaction. A 1:1 to 5:1 ligand-to-copper ratio is recommended.[7][8] |
| Reducing Agent | 50-100 mM in H₂O | 1-5 mM | Reduces Cu(II) to the active Cu(I) state. Sodium Ascorbate is common; TCEP can also be used. Must be made fresh. [2] |
Detailed Protocol: this compound Labeling and Click Chemistry
This protocol provides a comprehensive workflow from cell lysis to preparation for mass spectrometry analysis.
1. Cell Lysis and Protein Denaturation
- Wash cell pellet with ice-cold PBS and centrifuge.
- Resuspend the pellet in Lysis Buffer (e.g., 8 M Urea, 150 mM NaCl, 50 mM Tris, pH 8.0) supplemented with protease inhibitors.
- Lyse cells by sonication on ice (e.g., 3-5 cycles of 20 seconds ON, 40 seconds OFF). This shears DNA and reduces viscosity.[6]
- Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g for 20 min at 4°C) to pellet cell debris.
- Determine protein concentration using a compatible assay (e.g., Bradford, being mindful of detergent/urea interference).
2. Reduction and Alkylation (this compound Labeling)
- Dilute the protein lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.
- (Optional but Recommended for full accessibility) Add DTT to a final concentration of 5 mM and incubate for 30-60 minutes at 37°C to reduce disulfide bonds.
- Crucial Step: Remove DTT completely. Perform an acetone precipitation: add 4x volume of ice-cold acetone, incubate at -20°C for at least 2 hours (or overnight), centrifuge to pellet protein, and wash the pellet with cold 90% acetone. Air-dry the pellet briefly.
- Resuspend the protein pellet in a fresh aliquot of Lysis Buffer (without DTT).
- Add this compound probe (from a fresh DMSO stock) to a final concentration of 100-500 µM.
- Incubate for 1 hour at room temperature in the dark (iodoacetamide is light-sensitive).[1]
3. Click Chemistry (CuAAC)
- Precipitate the labeled protein with acetone (as described above) to remove excess this compound probe. Resuspend the pellet in PBS containing 1% SDS.
- Prepare the "Click Mix" by adding reagents sequentially. For a 1 mL final reaction volume:
- Add the azide-reporter tag (e.g., Biotin-Azide) to a final concentration of 100 µM.
- Add the copper-stabilizing ligand (e.g., THPTA) to a final concentration of 1 mM.
- Add Copper(II) Sulfate to a final concentration of 1 mM. Vortex briefly.[2]
- Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 1 mM.[2]
- Incubate for 1 hour at room temperature, protected from light.
4. Protein Enrichment and Digestion (for Biotin-tagged samples)
- Precipitate the protein again to remove click chemistry reagents.
- Resuspend the pellet in a buffer compatible with streptavidin bead binding (e.g., PBS with 0.5% SDS).
- Add pre-washed high-capacity streptavidin agarose beads and incubate for 2-4 hours with rotation at room temperature.
- Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with:
- 0.5% SDS in PBS
- 8 M Urea in 100 mM Tris, pH 8.0
- 500 mM NaCl in PBS
- Finally, with 50 mM Ammonium Bicarbonate (ABC) buffer.
- Resuspend the beads in 50 mM ABC buffer.
- Add DTT to 10 mM and incubate for 30 min at 37°C to reduce the captured proteins.
- Cool to room temperature, add iodoacetamide (standard, not alkyne) to 25 mM, and incubate for 30 min in the dark to alkylate the reduced cysteines.
- Add sequencing-grade trypsin (e.g., 1:50 enzyme-to-protein ratio) and digest overnight at 37°C.[11]
- Elute the peptides from the beads. The supernatant now contains the tryptic peptides of the originally this compound labeled proteins, ready for desalting and LC-MS/MS analysis.
References
- 1. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATTO-TEC Consumables | Products | Leica Microsystems [leica-microsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. biocompare.com [biocompare.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. scite.ai [scite.ai]
- 11. UWPR [proteomicsresource.washington.edu]
IA-Alkyne solubility issues and solutions
Welcome to the technical support center for IA-Alkyne. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (Iodoacetamide-alkyne) is a versatile chemical probe used in a variety of applications in chemical biology and proteomics.[1] Its primary function is as a broad-spectrum cysteine-reactive probe, covalently binding to cysteine residues in proteins.[1] This property makes it invaluable for:
-
Covalent Fragment-Based Ligand Discovery (FBLD): Identifying novel binding sites on proteins.[1]
-
Quantitative Cysteine-Reactivity Profiling: Studying the reactivity of cysteine residues across the proteome.[2][3][4]
-
Click Chemistry Handle: The alkyne group allows for the attachment of reporter tags (like fluorophores or biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for visualization or enrichment of labeled proteins.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For aqueous-based biological experiments, it is common practice to first prepare a concentrated stock solution in DMSO and then dilute it into the final aqueous buffer.
Q3: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C.[1][5] Stock solutions in solvent can be stored at -80°C for up to one year.[5] It is recommended to protect the compound from direct sunlight.[5]
Troubleshooting Guide
Issue 1: My this compound is precipitating out of solution when I dilute my DMSO stock into my aqueous buffer.
Possible Cause: this compound has limited solubility in purely aqueous solutions. The addition of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out if the final concentration of DMSO is too low to maintain solubility.
Solution:
-
Use Co-solvents: For in vivo or in vitro experiments requiring low final DMSO concentrations, the use of co-solvents is recommended. These are added sequentially to the diluted stock solution.[2][5][6]
-
Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[2][5][6]
-
Prepare Freshly: For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[2][6]
Issue 2: I am observing low labeling efficiency in my protein sample.
Possible Cause:
-
Suboptimal pH: The reaction of iodoacetamide with cysteine thiols is pH-dependent.
-
Insufficient Incubation Time or Temperature: The reaction may not have gone to completion.
-
Degraded this compound: Improper storage or handling may have led to the degradation of the reagent.
Solution:
-
Optimize Reaction Buffer pH: The reaction of the iodoacetamide group with cysteine thiols is typically more efficient at a slightly alkaline pH (around 7-8).
-
Adjust Incubation Parameters: Typical labeling is performed at room temperature (25°C) for 1 hour.[2][3] You may need to optimize the time and temperature for your specific protein or experimental setup.
-
Use Freshly Prepared Solutions: Always use freshly prepared working solutions of this compound to ensure maximum reactivity.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Maximum Concentration | Notes |
| DMSO | 100 mM (26.51 mg/mL)[1] | Sonication is recommended to aid dissolution.[5] |
| Ethanol | 100 mM (26.51 mg/mL)[1] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.43 mM)[2] | A clear solution is yielded.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.43 mM)[2] | A clear solution is yielded.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.43 mM)[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials: this compound (MW: 265.09 g/mol )[1], DMSO (anhydrous).
-
Procedure:
-
Weigh out 2.65 mg of this compound powder.
-
Add 100 µL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Protocol for Labeling Proteins in Cell Lysate
-
Materials: Cell lysate, 100 mM this compound stock solution in DMSO, reaction buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
Dilute the stock solution to the desired final working concentration (e.g., 100 µM) in the cell lysate. For example, to achieve a 100 µM final concentration in 1 mL of lysate, add 1 µL of the 100 mM stock solution.
-
Incubate the reaction mixture at room temperature for 1 hour.[2][3]
-
The labeled proteome is now ready for downstream applications, such as click chemistry with an azide-functionalized reporter tag.
-
Visualizations
Caption: Workflow for protein labeling using this compound.
Caption: Logic diagram for troubleshooting this compound precipitation.
References
- 1. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Iodoacetamide-Alkyne (IA-Alkyne) Induced Cytotoxicity in Live Cells
For researchers, scientists, and drug development professionals utilizing Iodoacetamide-Alkyne (IA-Alkyne) for live-cell applications such as cysteine reactivity profiling and target identification, managing its inherent cytotoxicity is paramount to obtaining reliable and meaningful data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound induced cytotoxicity?
A1: The primary mechanism of this compound cytotoxicity stems from its active group, iodoacetamide. Iodoacetamide is a potent alkylating agent that reacts with nucleophiles within the cell, most notably the thiol groups of cysteine residues in proteins.[1][2] This indiscriminate alkylation can lead to a cascade of detrimental effects:
-
Glutathione (GSH) Depletion: this compound reacts with glutathione, the cell's primary non-protein thiol and a crucial antioxidant.[3][4] Depletion of the cellular GSH pool compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress.[5]
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Enzyme Inhibition: By modifying cysteine residues in the active sites of enzymes, this compound can irreversibly inhibit their function. A key target is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in glycolysis.[3][4] Inhibition of glycolysis can disrupt cellular energy metabolism.
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Protein Dysfunction: Widespread alkylation of proteins can lead to misfolding, aggregation, and loss of function, contributing to cellular stress and eventual death.
Q2: My cells are showing signs of stress (e.g., rounding, detachment, blebbing) after this compound treatment. What are the likely causes and how can I troubleshoot this?
A2: Cellular stress morphologies are common indicators of cytotoxicity. The troubleshooting process involves optimizing your experimental parameters to find a balance between effective labeling and cell viability.
Troubleshooting Guide: Cellular Stress
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | Perform a dose-response experiment to determine the optimal, lowest effective concentration. Start with a low micromolar range and titrate upwards. Assess cell viability at each concentration using methods like Trypan Blue exclusion or a live/dead cell stain. |
| Prolonged Incubation Time | Conduct a time-course experiment to identify the shortest incubation period that yields sufficient labeling. Analyze signal intensity versus cell viability at different time points. |
| Cell Type Sensitivity | Different cell lines exhibit varying sensitivities to chemical stressors. If possible, test your protocol on a more robust cell line first. For sensitive cell lines, be prepared to use lower concentrations and shorter incubation times. |
| Sub-optimal Cell Health | Ensure your cells are healthy, sub-confluent, and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells are more susceptible to chemical insults. |
Q3: How can I quantitatively assess this compound induced cytotoxicity?
A3: It is crucial to quantify cell viability to validate your experimental conditions. Several methods can be employed:
-
Dye Exclusion Assays: Simple and rapid methods like Trypan Blue or Propidium Iodide (PI) staining can identify cells with compromised membrane integrity (necrotic or late apoptotic cells).[6][7]
-
Metabolic Assays: Assays like MTT, XTT, or WST-1 measure the metabolic activity of a cell population, which correlates with viability.
-
Flow Cytometry: This powerful technique allows for the simultaneous quantification of different cell populations. Using Annexin V (stains for early apoptosis) and PI, you can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
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Caspase Activation Assays: The activation of caspases, particularly caspase-3, is a hallmark of apoptosis.[11][12] Commercially available kits can measure caspase activity through colorimetric or fluorometric readouts.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. While specific IC50 values for this compound are not extensively reported across a wide range of cell lines, data for the related compound iodoacetate (IA) in breast cancer cell lines after 24 hours of exposure provides a reference point. It is important to note that iodoacetamide (the reactive group in this compound) is reported to be more efficient at depleting cellular GSH, suggesting it may have a lower IC50 in many cell lines.[4]
| Cell Line | Compound | Incubation Time | IC50 (µM) |
| MCF7 (Human Breast Adenocarcinoma) | Iodoacetate | 24 hours | 4.40 ± 0.1 |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Iodoacetate | 24 hours | 15.40 ± 0.9 |
Data adapted from a study on iodoacetate-induced cytotoxicity.[13]
Researchers should empirically determine the IC50 for this compound in their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Optimizing this compound Labeling Concentration
This protocol outlines a method to determine the optimal concentration of this compound that provides sufficient labeling with minimal cytotoxicity.
-
Cell Plating: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Dilution Series: Prepare a series of this compound concentrations in your complete cell culture medium. A starting range of 1 µM to 100 µM is recommended. Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Replace the existing medium with the media containing the different this compound concentrations.
-
Incubation: Incubate the cells for your desired labeling period (e.g., 30 minutes, 1 hour, 2 hours).
-
Wash: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess this compound.
-
Click Chemistry: Proceed with your standard protocol for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry to attach a fluorescent reporter.
-
Signal Quantification: Image the plate using a fluorescence microscope or plate reader to quantify the labeling intensity at each concentration.
-
Viability Assessment: In a parallel plate treated under the same conditions, perform a cell viability assay (e.g., MTT or Annexin V/PI staining followed by flow cytometry) to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the labeling intensity and cell viability against the this compound concentration. The optimal concentration will be the one that gives a robust signal with minimal impact on cell viability.
Protocol 2: Live-Cell Imaging with this compound and Viability Assessment
This protocol integrates a viability dye into the live-cell imaging workflow to monitor cytotoxicity in real-time.
-
Cell Preparation: Seed cells on a glass-bottom dish suitable for live-cell imaging.
-
Labeling Medium Preparation: Prepare your complete cell culture medium containing the optimized concentration of this compound and a cell-impermeant viability dye (e.g., Propidium Iodide or SYTOX Green).
-
Imaging Setup: Place the dish on the microscope stage within a chamber maintained at 37°C and 5% CO₂.
-
Baseline Imaging: Acquire initial brightfield and fluorescence images (for the viability dye) before adding the labeling medium.
-
Labeling and Imaging: Replace the medium with the prepared labeling medium and begin time-lapse imaging. Acquire images at regular intervals (e.g., every 10-15 minutes).
-
Wash and Post-Labeling Imaging: After the desired incubation time, gently wash the cells with pre-warmed medium to remove the this compound and viability dye. Continue to acquire images to monitor cell health post-labeling.
-
Analysis: Quantify the number of cells that become positive for the viability dye over time to assess the kinetics of cytotoxicity.
Signaling Pathways and Visualizations
This compound-induced cytotoxicity can trigger programmed cell death pathways, including apoptosis and necrosis. The depletion of glutathione and subsequent oxidative stress are key initiating events.
Apoptosis and Necrosis Induction Pathway
The alkylating action of this compound leads to widespread cellular damage. This can trigger the intrinsic pathway of apoptosis through mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3. Severe cellular damage and energy depletion can also lead to necrosis, a form of uncontrolled cell death characterized by cell swelling and membrane rupture.
Experimental Workflow: Troubleshooting this compound Cytotoxicity
This workflow provides a logical approach to troubleshooting common issues related to this compound cytotoxicity.
References
- 1. Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]
- 4. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 10. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 11. abcam.com [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
dealing with incomplete alkylation by iodoacetamide alkyne
Welcome to the technical support center for iodoacetamide alkyne applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cysteine alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete alkylation by iodoacetamide alkyne?
A1: Incomplete alkylation is most often due to insufficient reduction of disulfide bonds prior to the addition of iodoacetamide alkyne. The alkylating agent reacts with free sulfhydryl groups (-SH) on cysteine residues. If disulfide bonds (S-S) are not fully reduced to their thiol form, these cysteines will not be available for alkylation. Other contributing factors can include suboptimal pH, insufficient concentration of the alkylating reagent, or degradation of the iodoacetamide alkyne.[1]
Q2: My protein is precipitating after adding iodoacetamide alkyne. What should I do?
A2: Protein precipitation upon addition of iodoacetamide can be caused by several factors. Heating the protein lysate, especially at high temperatures like 80°C for reduction, can lead to denaturation and aggregation.[2] Additionally, high concentrations of iodoacetamide can increase the hydrophobicity of proteins as they become alkylated, potentially leading to precipitation.[2] Consider optimizing the heating step for reduction (e.g., lower temperature for a longer duration) or using a different reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is more stable and can be used at lower temperatures. Also, you could try diluting your protein sample.[2]
Q3: I am observing off-target alkylation on other amino acid residues. How can I increase the specificity for cysteine?
A3: Iodoacetamide can react with other nucleophilic residues such as lysines, histidines, and the N-terminus, particularly at higher pH and with excessive concentrations of the reagent.[1][3] To enhance specificity for cysteine, it is crucial to control the pH of the reaction, ideally maintaining it in the slightly alkaline range of 7.5-8.5. At this pH, the cysteine thiol is sufficiently deprotonated and thus more nucleophilic than other potentially reactive groups. Using the minimal effective concentration of iodoacetamide alkyne can also limit side reactions.[4]
Q4: How should I prepare and store my iodoacetamide alkyne?
A4: Iodoacetamide and its derivatives are light-sensitive and prone to degradation.[5] It is critical to prepare solutions fresh immediately before use and to perform the alkylation step in the dark to prevent photodecomposition.[5] For long-term storage, iodoacetamide alkyne should be stored at -20°C, desiccated, and protected from light.[6][7][8]
Troubleshooting Guide
This guide addresses common problems encountered during cysteine alkylation with iodoacetamide alkyne and provides step-by-step protocols for resolution.
Problem 1: Low Yield of Alkylated Peptides
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reduction | Optimize reduction conditions. Increase the concentration of the reducing agent (e.g., DTT or TCEP), extend the incubation time, or increase the temperature. Ensure the reducing agent is fresh and active. |
| Suboptimal pH | Ensure the pH of the reaction buffer is between 7.5 and 8.5 for efficient alkylation of cysteine residues. |
| Insufficient Iodoacetamide Alkyne | Increase the molar excess of iodoacetamide alkyne to the estimated amount of free thiols. A 2-fold to 10-fold molar excess over the reducing agent is a common starting point. |
| Degraded Iodoacetamide Alkyne | Prepare iodoacetamide alkyne solution fresh for each experiment and protect it from light.[5] |
| Reaction Time Too Short | Extend the alkylation incubation time. Typical reaction times range from 30 to 60 minutes at room temperature. |
Problem 2: High Incidence of Side Reactions (Off-Target Alkylation)
Possible Causes & Solutions
| Cause | Recommended Action |
| pH is Too High | Lower the pH of the reaction buffer to the 7.5-8.5 range to favor cysteine reactivity over other nucleophilic residues. |
| Excess Iodoacetamide Alkyne | Reduce the concentration of iodoacetamide alkyne. Titrate the reagent to find the lowest effective concentration that still provides complete alkylation of cysteines. |
| Prolonged Reaction Time | Decrease the alkylation incubation time. Monitor the reaction progress to determine the optimal time for complete cysteine alkylation with minimal side reactions. |
Experimental Protocols
Protocol 1: Standard Protein Reduction and Alkylation for Mass Spectrometry
-
Protein Solubilization: Solubilize the protein pellet in a buffer containing 8 M urea or 6 M guanidine hydrochloride to ensure complete denaturation.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared iodoacetamide alkyne to a final concentration of 20 mM (a 2-fold molar excess over DTT). Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.
-
Sample Cleanup: Proceed with your standard sample cleanup protocol (e.g., acetone precipitation, dialysis, or buffer exchange) to remove excess reagents prior to downstream analysis.
Protocol 2: Click Chemistry Labeling of Alkylated Proteins
This protocol assumes that the protein has been successfully alkylated with iodoacetamide alkyne.
-
Reagent Preparation: Prepare stock solutions of the azide-containing fluorescent dye or biotin, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate or THPTA).
-
Reaction Mixture: In a microcentrifuge tube, combine the alkylated protein sample, the azide-containing reagent, copper(II) sulfate, and the reducing agent.
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
Analysis: The labeled protein is now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning or mass spectrometry-based identification after enrichment.
Quantitative Data Summary
The efficiency of alkylation is dependent on several factors. The following table summarizes recommended starting conditions from various sources.
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Higher pH increases the rate of alkylation but can also increase off-target reactions.[4] |
| Temperature | Room Temperature to 37°C | Higher temperatures can speed up the reaction but may also promote side reactions and protein degradation.[4][9] |
| Iodoacetamide Concentration | 10-50 mM | Should be in molar excess to the reducing agent. Higher concentrations can lead to more complete alkylation but also increase the risk of side reactions.[1][4] |
| Incubation Time | 30 - 60 minutes | Longer incubation times may be necessary for complete alkylation but can also increase the chance of off-target modifications. |
Visualizations
Caption: Experimental workflow for cysteine alkylation and subsequent labeling.
Caption: Troubleshooting logic for incomplete alkylation.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Iodoacetamide alkyne, 1010386-64-7 | BroadPharm [broadpharm.com]
- 7. Molecular Probes Iodoacetamide Alkyne 1 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. leica-microsystems.com [leica-microsystems.com]
Technical Support Center: IA-Alkyne Mass Spectrometry Experiments
Welcome to the technical support center for iso-activity-based alkyne (IA-Alkyne) mass spectrometry experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage and handling for this compound probes?
A1: this compound probes are generally soluble in DMSO and ethanol. For long-term storage, it is recommended to store the powder at -20°C. Once reconstituted in a solvent, it should be stored at -80°C for up to one year.[1][2][3] To ensure probe reactivity, avoid repeated freeze-thaw cycles and protect from direct sunlight.[1]
Q2: What are the key steps in a typical this compound mass spectrometry workflow?
A2: A standard workflow involves:
-
Proteome Labeling: Incubation of the biological sample (e.g., cell lysate) with the this compound probe to covalently modify reactive cysteine residues.[4]
-
Click Chemistry (CuAAC): Attachment of a reporter tag (e.g., biotin-azide) to the alkyne handle of the probe via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4][5][6]
-
Enrichment: Affinity purification of biotin-tagged proteins using streptavidin-coated beads.[7]
-
Sample Preparation for MS: On-bead or in-solution digestion of enriched proteins into peptides.
-
LC-MS/MS Analysis: Separation and identification of peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identification and quantification of labeled peptides and proteins.
Q3: What are some common causes of low peptide identification in my mass spectrometry results?
A3: Low peptide identification can stem from several issues throughout the experimental workflow. Key factors include inefficient protein labeling with the this compound probe, incomplete click chemistry, poor enrichment of tagged proteins, or problems with the mass spectrometer itself. It is crucial to systematically evaluate each step to pinpoint the source of the problem. If you have previously had a successful experiment, comparing the current data to the successful run can help identify where the issue may have occurred.[8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you might encounter at different stages of your this compound experiment.
Problem 1: Low or No Labeling of Target Proteins
Symptom: Western blot analysis using a streptavidin-HRP antibody or in-gel fluorescence shows weak or no signal for biotin-tagged proteins after the click reaction. This leads to a low number of identified peptides in the final MS data.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Verification Method |
| Degraded this compound Probe | Use a fresh aliquot of the this compound probe. Ensure proper storage conditions (-20°C for powder, -80°C for solutions).[1][2][3] | Test the fresh probe on a positive control protein known to be labeled. |
| Suboptimal Labeling Conditions | Optimize incubation time (typically 1 hour) and probe concentration (e.g., 100 µM).[1][4] Ensure the pH of the lysis buffer is appropriate for the reaction (typically pH 7-8). | Perform a time-course and concentration-response experiment to determine optimal labeling conditions. |
| Presence of Reducing Agents | Remove any reducing agents (e.g., DTT, TCEP) from the lysis buffer before adding the this compound probe, as they can interfere with the iodoacetamide chemistry.[9] | Check lysis buffer composition. If necessary, perform a buffer exchange or use a desalting column.[4] |
| Protein Cysteine Oxidation | If you suspect cysteine oxidation in your sample, consider a pre-treatment with a mild reducing agent like TCEP, which must then be removed before probe addition.[4] | Compare labeling efficiency with and without pre-reduction. |
Problem 2: Inefficient Click Chemistry (CuAAC) Reaction
Symptom: Even with successful this compound labeling (confirmed by a different method if possible), the subsequent detection of the biotin tag is low, resulting in poor enrichment and few identified peptides.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Verification Method |
| Oxidation of Cu(I) Catalyst | Prepare the sodium ascorbate solution fresh for each experiment as it readily oxidizes.[9][10] Degas solutions to remove dissolved oxygen.[9] Ensure the correct ratio of ligand (e.g., TBTA or THPTA) to copper is used to protect the Cu(I) state (a 5:1 ligand to copper ratio is often recommended).[9][11] | Perform a small-scale model reaction with a simple alkyne and azide to confirm reagent activity.[10] |
| Incorrect Reagent Concentrations | Optimize the concentrations of all reaction components. Use a molar excess of the azide probe (e.g., 2- to 10-fold over the estimated alkyne-labeled protein).[9] Refer to established protocols for recommended concentrations of copper, ligand, and reducing agent.[12][13] | Titrate the azide probe and catalyst concentrations in a pilot experiment. |
| Presence of Copper Chelators | Avoid buffers containing strong copper chelators like EDTA or Tris, which can sequester the copper catalyst.[14] If their presence is unavoidable, you may need to increase the copper concentration. | Check buffer compositions. If necessary, perform a buffer exchange to a more compatible buffer like phosphate-buffered saline (PBS). |
| Poor Reagent Quality | Use high-quality, fresh reagents. Ensure the biotin-azide reporter tag has not degraded. | Test the biotin-azide in a control reaction. |
Problem 3: High Background or Non-Specific Protein Binding During Enrichment
Symptom: A large number of proteins are identified in the mass spectrometry data, but many are known non-specific binders to streptavidin beads, obscuring the identification of genuinely labeled proteins. The wild-type control shows a similar protein band profile to the biotinylated samples.[15]
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Verification Method |
| Non-specific Binding to Beads | Pre-clear the lysate by incubating with beads that do not have streptavidin before the enrichment step.[15] Increase the stringency of the wash steps. Use buffers containing detergents (e.g., SDS) and high salt concentrations (e.g., 1M KCl).[15] | Compare the protein profiles of pre-cleared and non-pre-cleared samples. Analyze the wash fractions by gel electrophoresis to see if background proteins are being removed. |
| Insufficient Washing | Increase the number and duration of wash steps after protein capture.[15] Transfer the beads to a new tube for the final wash steps to minimize carryover of non-specifically bound proteins. | Run a gel of the final wash fraction to ensure no protein is being eluted. |
| Suboptimal Bead Choice | Different types of streptavidin beads (e.g., magnetic vs. agarose) can have different non-specific binding properties. Consider testing beads from different vendors.[16] | Perform a small-scale enrichment with different types of beads to compare background levels. |
| Contamination from Streptavidin | Streptavidin from the beads can be a major contaminant in the final MS analysis. Consider using protease-resistant streptavidin or performing on-bead digestion followed by elution of only the tryptic peptides.[17] | Analyze a blank sample (beads only) to identify streptavidin-derived peptides. |
Problem 4: Low Signal Intensity or Poor Data Quality in Mass Spectrometry
Symptom: The mass spectrometer detects a low number of ions, resulting in weak signals and poor-quality spectra, which in turn leads to a low number of identified peptides.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Verification Method |
| Low Sample Concentration | Ensure that the concentration of the peptide sample injected into the mass spectrometer is sufficient. If the sample is too dilute, you may not get a strong enough signal.[18] | Quantify your peptide sample using a BCA or Qubit assay before injection. |
| Ion Suppression | Contaminants in the sample, such as detergents or salts from the wash buffers, can interfere with the ionization of your peptides of interest.[18] | Ensure that the final wash steps of your sample preparation are thorough to remove any contaminants. Consider using a C18 clean-up step before MS analysis. |
| Instrument Calibration and Tuning | Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure it is operating at optimal performance.[18] | Run a standard sample (e.g., a commercial peptide mix) to verify instrument performance. |
| Inappropriate MS Method Settings | Optimize the mass spectrometry method for the analysis of your specific sample type. This includes selecting the appropriate fragmentation method and scan parameters. | Consult with an experienced mass spectrometry user or refer to the instrument's documentation for guidance on method optimization. |
Experimental Protocols
Protocol 1: this compound Labeling of Cell Lysates
-
Prepare cell lysates in a buffer without reducing agents (e.g., PBS with protease inhibitors).
-
Determine the protein concentration of the lysate. Dilute to a final concentration of 1-5 mg/mL.
-
Add the this compound probe from a stock solution in DMSO to a final concentration of 100 µM.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
The labeled lysate is now ready for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for a 1 mL final reaction volume.
-
To the 1 mL of this compound labeled protein lysate, add the following reagents in order:
-
Biotin-azide reporter tag to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Copper-stabilizing ligand (e.g., TBTA or THPTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature, protected from light.
-
The biotin-labeled proteome is now ready for enrichment.
Protocol 3: Streptavidin Enrichment of Biotinylated Proteins
-
Equilibrate streptavidin-coated magnetic beads by washing them three times with an appropriate buffer (e.g., RIPA buffer).
-
Add the biotin-labeled lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with a series of buffers to remove non-specific binders. A typical wash series could be:
-
2x with RIPA buffer.
-
1x with 1 M KCl.
-
1x with 0.1 M Na₂CO₃.
-
1x with 2 M urea in 10 mM Tris-HCl, pH 8.0.
-
3x with PBS.
-
-
After the final wash, the enriched proteins on the beads are ready for on-bead digestion or elution.
Visualizing the Workflow and Troubleshooting
References
- 1. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 4. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com.cn [confluore.com.cn]
- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 16. researchgate.net [researchgate.net]
- 17. link.springer.com [link.springer.com]
- 18. gmi-inc.com [gmi-inc.com]
Validation & Comparative
A Head-to-Head Comparison of Cysteine-Reactive Probes: IA-Alkyne and its Alternatives
For researchers, scientists, and drug development professionals, the selective targeting of cysteine residues is a cornerstone of chemoproteomic research. The choice of a reactive probe is critical for the successful identification and quantification of functionally important cysteines. This guide provides an objective comparison of Iodoacetamide-Alkyne (IA-Alkyne) with other commonly used cysteine-reactive probes, supported by experimental data and detailed protocols.
This compound has emerged as a versatile and widely adopted probe for activity-based protein profiling (ABPP), a powerful technique to study enzyme function and identify druggable targets directly in complex biological systems.[1] This probe consists of an iodoacetamide "warhead" that forms a stable thioether bond with the nucleophilic thiol group of cysteine residues, and an alkyne handle for subsequent bioorthogonal ligation, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[2][3] This allows for the attachment of reporter tags like biotin for enrichment or fluorophores for visualization.
Performance Comparison of Cysteine-Reactive Probes
The selection of an appropriate cysteine-reactive probe depends on several factors, including reactivity, selectivity, and the specific application. While this compound is a robust and widely used tool, other classes of probes, such as maleimides and vinyl sulfones, offer distinct characteristics that may be advantageous in certain experimental contexts.
| Probe Class | Reactive Group | Reaction Mechanism | Relative Reactivity | Selectivity for Cysteine | Adduct Stability | Key Advantages | Key Disadvantages |
| Iodoacetamides (e.g., this compound) | Iodoacetamide | SN2 Nucleophilic Substitution | Moderate | High (approx. 95-96%)[4] | Very High (Stable Thioether Bond) | Broad reactivity with functional cysteines, stable adduct.[5][6] | Slower reaction kinetics compared to maleimides.[7] |
| Maleimides | Maleimide | Michael Addition | High | High | Moderate (Prone to retro-Michael addition and thiol exchange)[8] | Rapid and highly selective labeling at physiological pH.[5] | Adduct instability can be a concern in some applications.[8] |
| Vinyl Sulfones | Vinyl Sulfone | Michael Addition | Moderate | High | High | Forms a stable covalent bond, less prone to hydrolysis than maleimides.[8] | Reaction kinetics can be slower than maleimides. |
| Ethynyl Benziodoxolone | Hypervalent Iodine | - | - | High (Complementary to Iodoacetamide)[9] | - | Can label a different subset of cysteines compared to this compound.[9] | Less commonly used and characterized than other probes. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of cysteine-reactive probes.
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This chemoproteomic platform is widely used for the quantitative profiling of cysteine reactivity in complex proteomes.[1]
Objective: To quantitatively compare the reactivity of cysteine residues between two different biological samples.
Materials:
-
This compound probe
-
Isotopically light and heavy cleavable biotin-azide tags
-
Cell or tissue lysates
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Copper(II) sulfate (CuSO₄)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Proteome Labeling: Treat two distinct proteome samples (e.g., control vs. drug-treated) with the this compound probe to label reactive cysteine residues.
-
Click Chemistry: Conjugate the alkyne-labeled proteins in each sample to either the light or heavy isotopic version of the cleavable biotin-azide tag via CuAAC. This reaction is typically catalyzed by copper(I), which is generated in situ from CuSO₄ by a reducing agent like TCEP, and stabilized by a ligand such as TBTA.
-
Sample Combination and Enrichment: Combine the two labeled proteomes. The biotin tag allows for the selective enrichment of the probe-labeled proteins using streptavidin-agarose beads.
-
On-Bead Digestion: While the proteins are bound to the beads, digest them into peptides using trypsin.
-
Peptide Elution: Selectively cleave the linker to release the this compound-labeled peptides from the beads.
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of the light and heavy isotopic peptide pairs. The ratio of heavy to light signals for a given peptide reflects the change in reactivity of that specific cysteine residue between the two samples.
Visualizing the Workflow and Relevant Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow of the isoTOP-ABPP method.
Protein S-palmitoylation is a reversible post-translational modification where a palmitate group is attached to a cysteine residue. This process is crucial for regulating protein trafficking, localization, and function.[10] Chemoproteomic methods employing clickable fatty acid analogs, which are metabolically incorporated and then detected via click chemistry, are used to study this pathway.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative reactivity profiling of cysteine-specific probes by chemoproteomics [ouci.dntb.gov.ua]
- 3. academic.oup.com [academic.oup.com]
- 4. Collection - Chemoproteomic Profiling of Protein Substrates of a Major Lysine Acetyltransferase in the Native Cellular Context - ACS Chemical Biology - Figshare [figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoylation - Wikipedia [en.wikipedia.org]
- 11. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
A Head-to-Head Comparison: IA-Alkyne vs. Iodoacetamide for Cysteine Labeling
For researchers, scientists, and drug development professionals seeking to selectively modify cysteine residues, the choice of labeling reagent is critical. This guide provides an objective comparison of two widely used alkylating agents: iodoacetamide (IAM) and its alkyne-functionalized derivative, IA-Alkyne. By examining their performance based on experimental data, this document aims to inform the selection of the optimal reagent for specific research applications, from proteomics to drug discovery.
At a Glance: Key Differences and Performance Metrics
Iodoacetamide is a traditional and effective reagent for the irreversible alkylation of cysteine residues, preventing the formation of disulfide bonds.[1] this compound is a more modern counterpart that incorporates an alkyne handle. This functional group allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, via "click chemistry," expanding its utility in complex biological systems.[2][3]
While both reagents target the thiol group of cysteine, their performance can differ in terms of efficiency, selectivity, and the potential for side reactions. The choice between them often depends on the downstream application, whether it be straightforward blocking of cysteines for protein sequencing or more sophisticated applications like activity-based protein profiling (ABPP).
Quantitative Performance Comparison
The following tables summarize key performance indicators for iodoacetamide and this compound based on published experimental data.
| Feature | Iodoacetamide (IAM) | This compound | Citation |
| Primary Target | Cysteine Thiols | Cysteine Thiols | [4][5] |
| Reaction Type | SN2 Alkylation | SN2 Alkylation | [4] |
| Optimal pH | 7.5 - 8.5 | Not explicitly stated, but used in similar pH ranges as IAM | [4] |
| Relative Reactivity | Moderate | Moderate to High | [4][6] |
| Selectivity for Cysteine | Good, but can have off-target reactions. | High (reported as 86-95% selective for cysteines). | [4][7][8] |
| Known Side Reactions | Alkylation of methionine, lysine, histidine, and N-terminus.[4][9] | Potential for side reactions with other nucleophilic amino acids.[10] |
| Performance Metric | Iodoacetamide (in-solution digest) | This compound (in-solution digest) | Citation |
| Identified Cysteine Residues | Varies depending on conditions. | 837 cysteine residues identified in one study. | [11] |
| Alkylation Efficiency | High, typically >97%. | Not explicitly quantified in the same manner, but effective for proteome-wide profiling. | [9] |
| Off-Target Methionine Alkylation | Significant, can lead to reduced identification of methionine-containing peptides. | Less data available, but the iodoacetamide moiety suggests similar potential. | [4][9] |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results in cysteine labeling experiments. Below are representative protocols for both iodoacetamide and this compound.
Iodoacetamide Protocol for Protein Alkylation
This protocol is a general procedure for alkylating cysteine residues in protein samples prior to mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetamide (IAM) solution (freshly prepared in buffer)
-
Quenching reagent (e.g., DTT or L-cysteine)
Procedure:
-
Reduction: To reduce disulfide bonds, add DTT to the protein sample to a final concentration of 10 mM. Incubate for 1 hour at 56°C. Alternatively, use TCEP at a 10-fold molar excess and incubate for 30 minutes at room temperature.[4]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared iodoacetamide solution to a final concentration of 20-25 mM (a ~2-fold molar excess over DTT). Incubate for 45 minutes at room temperature in the dark.[4]
-
Quenching: Stop the reaction by adding a thiol-containing reagent like DTT or L-cysteine to scavenge excess iodoacetamide.[4]
-
Downstream Processing: The protein sample is now ready for proteolytic digestion or other downstream analyses.
This compound Protocol for Cysteine Reactivity Profiling (isoTOP-ABPP)
This protocol is adapted for chemoproteomic workflows to profile cysteine reactivity.
Materials:
-
Cell or tissue lysate
-
This compound probe
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelating ligand like TBTA or THPTA)
-
Azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent dye-azide)
Procedure:
-
Proteome Labeling: Treat the proteome sample with the this compound probe (e.g., 100 µM) for a specified time (e.g., 1 hour) at room temperature to label reactive cysteine residues.[11][12]
-
Click Chemistry (CuAAC): To attach the reporter tag, perform a CuAAC reaction. This typically involves the addition of the azide-tagged reporter, copper(II) sulfate, a reducing agent, and a copper ligand.[3]
-
Enrichment/Detection: Labeled proteins can then be enriched (e.g., using streptavidin beads if a biotin tag was used) or visualized (if a fluorescent tag was used).[13]
-
Proteomic Analysis: Enriched proteins are typically subjected to on-bead digestion followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis to identify the labeled cysteine sites.[13]
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the core workflows for cysteine labeling with iodoacetamide and this compound.
References
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acryloylindole-alkyne (NAIA) enables imaging and profiling new ligandable cysteines and oxidized thiols by chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An activity-guided map of electrophile-cysteine interactions in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
A Researcher's Guide: Cross-Validation of IA-Alkyne Based Target Identification with Genetic Methods
In the landscape of modern drug discovery and chemical biology, identifying the molecular targets of bioactive compounds is a critical step. Chemical proteomics, utilizing tools like Iodoacetamide-Alkyne (IA-Alkyne), has emerged as a powerful strategy for target deconvolution. However, the functional relevance of these identified targets must be rigorously validated. This guide provides a comprehensive comparison of this compound based chemical proteomics with genetic methods for target validation, offering researchers, scientists, and drug development professionals a clear understanding of their synergistic application.
Unveiling Protein Targets with this compound
This compound is a cysteine-reactive chemical probe that plays a pivotal role in activity-based protein profiling (ABPP), a subset of chemical proteomics. Its utility lies in its ability to covalently modify reactive cysteine residues within the proteome. The incorporated alkyne group serves as a bioorthogonal handle, enabling the subsequent "click" chemistry-mediated attachment of a reporter tag, such as biotin or a fluorophore. This allows for the enrichment and identification of labeled proteins via mass spectrometry.
The primary strength of the this compound approach is its capacity to identify direct protein-ligand interactions within a complex biological system, providing a snapshot of the "ligandable" proteome. This is particularly valuable for identifying the targets of covalent inhibitors and for mapping the binding sites of novel compounds.
The Indispensable Role of Genetic Validation
While this compound and related chemical probes can identify proteins that physically interact with a compound, they do not inherently confirm that this interaction is responsible for the observed biological phenotype. Genetic methods are the gold standard for establishing a causal link between a target protein and a compound's mechanism of action. By selectively perturbing the expression of the identified target, researchers can assess whether this perturbation phenocopies or alters the response to the compound of interest.
Commonly employed genetic validation techniques include:
-
CRISPR/Cas9: This revolutionary gene-editing tool allows for the precise knockout (KO) of a target gene, completely ablating protein expression. Alternatively, CRISPR interference (CRISPRi) or CRISPR activation (CRISPRa) can be used to repress or induce gene expression, respectively.
-
RNA interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be introduced into cells to trigger the degradation of the target protein's messenger RNA (mRNA), leading to a transient "knockdown" of protein expression.
Comparative Analysis: this compound vs. Genetic Methods
The following table summarizes the key characteristics and data outputs of this compound based proteomics and genetic validation methods, highlighting their complementary nature.
| Feature | This compound Chemical Proteomics | Genetic Methods (CRISPR/Cas9, siRNA/shRNA) |
| Principle | Covalent labeling of reactive cysteines to identify direct protein-ligand interactions. | Perturbation of gene expression (knockout, knockdown, or activation) to assess functional relevance. |
| Primary Output | List of potential protein targets that physically bind to the compound. | Quantitative data on how modulating the target protein level affects the cellular phenotype or response to the compound. |
| Nature of Evidence | Direct evidence of a physical interaction. | Functional evidence of a causal relationship between the target and the phenotype. |
| Strengths | - Unbiased, proteome-wide screening.- Identifies direct binding partners.- Can map binding sites. | - Establishes causality.- High specificity in target perturbation.- Can distinguish between on-target and off-target effects. |
| Limitations | - May identify non-functional interactions.- Does not confirm phenotypic relevance.- Dependent on the presence of a reactive cysteine. | - Can have off-target effects (especially RNAi).- Knockout may induce compensatory mechanisms.- Does not identify the direct binding event. |
| Typical Data | Mass spectrometry peptide identification and quantification. | Phenotypic readouts (e.g., cell viability, reporter gene activity, biomarker levels). |
Experimental Protocols: A Synergistic Workflow
A robust target identification and validation strategy integrates both chemical proteomics and genetic methods. The following outlines a typical experimental workflow.
Part 1: Target Identification using this compound
-
Compound Treatment: Treat cells or cell lysates with the bioactive compound of interest or a vehicle control.
-
This compound Labeling: Incubate the treated samples with this compound to label reactive cysteine residues that are not occupied by the compound. In a competitive profiling experiment, a decrease in this compound labeling of a particular cysteine in the compound-treated sample suggests it is a target.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-modified proteins.
-
Protein Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins.
-
Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
Part 2: Target Validation using Genetic Methods
A. CRISPR/Cas9 Knockout:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene encoding the putative target protein into a Cas9-expressing vector.
-
Cell Transduction/Transfection: Introduce the gRNA/Cas9 construct into the cells of interest.
-
Clonal Selection and Validation: Select single-cell clones and validate the knockout of the target protein by Western blot or qPCR.
-
Phenotypic Assay: Treat the knockout and wild-type control cells with the bioactive compound and assess the phenotypic response (e.g., cell viability, signaling pathway activation). A loss of compound efficacy in the knockout cells validates the target.
B. siRNA/shRNA Knockdown:
-
siRNA/shRNA Selection: Select validated siRNAs or design shRNAs targeting the mRNA of the putative target protein.
-
Transfection/Transduction: Transfect the siRNAs or transduce the shRNA-expressing vectors into the cells.
-
Knockdown Validation: After 48-72 hours, validate the reduction in target protein expression by Western blot or qPCR.
-
Phenotypic Assay: Treat the knockdown and control cells with the bioactive compound and measure the phenotypic outcome. A diminished response to the compound in the knockdown cells provides evidence for target validation.
Visualizing the Workflow and Logic
Caption: Workflow for target identification by this compound and validation by genetic methods.
Caption: Logical relationship between chemical proteomics and genetic validation.
Conclusion
The integration of this compound based chemical proteomics with genetic validation methods provides a powerful and comprehensive approach for modern drug discovery. While this compound excels at identifying the direct binding partners of a compound, genetic techniques are essential for confirming the functional significance of these interactions. By employing these methodologies in a synergistic manner, researchers can confidently identify and validate novel drug targets, paving the way for the development of next-generation therapeutics.
quantitative accuracy of IA-light vs IA-heavy probes
An objective comparison of the quantitative accuracy of "IA-light" versus "IA-heavy" probes is not feasible at this time due to a lack of clear, publicly available definitions and direct comparative data for probes specifically identified by these names.
Searches for "IA-light" and "IA-heavy" probes did not yield established definitions within the scientific literature. While "IA" may plausibly stand for "Intramolecular Affinity," a common concept in Förster Resonance Energy Transfer (FRET) probes, the suffixes "light" and "heavy" do not correspond to a standard, recognized classification system for these tools.
Without a clear understanding of the specific characteristics that differentiate "IA-light" from "IA-heavy" probes—such as molecular weight, the nature of the fluorophores, kinetic properties, or other performance metrics—it is impossible to locate relevant quantitative data, experimental protocols, or signaling pathways to construct a meaningful comparison.
To provide a comprehensive and accurate guide as requested, further clarification on the defining features of "IA-light" and "IA-heavy" probes is necessary. Should this information become available, a thorough analysis could be conducted. This would involve:
-
Data Compilation: Gathering quantitative performance metrics from peer-reviewed studies and technical datasheets.
-
Protocol Synthesis: Outlining the experimental conditions under which these data were generated.
-
Visual Representation: Creating diagrams to illustrate the mechanisms of action and experimental workflows.
At present, the absence of a common understanding of these specific probe types in the accessible literature prevents the creation of the requested comparison guide. We encourage researchers and professionals with knowledge of this specific terminology to provide further details to enable a comprehensive analysis.
Unveiling the Reactive Cysteinome: A Comparative Guide to Electrophilic Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of cysteine profiling, the choice of an electrophilic probe is a critical decision that dictates the scope and specificity of experimental outcomes. This guide provides a comprehensive comparison of Iodoacetamide-Alkyne (IA-Alkyne) with other widely used electrophilic probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Cysteine residues, with their unique nucleophilic thiol groups, are pivotal players in protein function, regulation, and catalysis.[1][2][3] Their reactivity makes them key targets for covalent drug development and activity-based protein profiling (ABPP).[1][4] A variety of electrophilic probes have been developed to covalently label these residues, enabling their identification and quantification within complex biological systems.[5] Among these, this compound has emerged as a workhorse in the field, offering broad coverage of the cysteinome.[1][6] However, a nuanced understanding of its performance relative to other probes is essential for robust experimental design.
Performance Comparison of Electrophilic Probes
The ideal electrophilic probe for cysteine profiling should exhibit high reactivity and selectivity towards cysteine thiols, stability in biological matrices, and possess a bioorthogonal handle for downstream analysis.[1] This section compares this compound to other common classes of electrophilic probes: maleimides and vinyl sulfones.
| Probe Class | Reactive Group | Reaction Mechanism | Reactivity | Selectivity for Cysteine | pH Dependence | Key Advantages | Key Disadvantages |
| Iodoacetamide (e.g., this compound) | Iodoacetyl | Nucleophilic Substitution (SN2) | Moderate to High | High (can react with other nucleophiles at high concentrations/pH) | Less dependent than maleimides | Broad coverage of the cysteinome, well-established protocols.[1] | Potential for off-target reactions with other amino acids like methionine, lysine, and histidine.[7][8][9][10] |
| Maleimide | Maleimide | Michael Addition | High | Very High | Optimal at physiological pH (6.5-7.5) | Rapid and highly selective labeling at physiological pH.[1] | Can undergo hydrolysis, potential for off-target reactions with other nucleophiles. |
| Vinyl Sulfone | Vinyl Sulfonyl | Michael Addition | Tunable | High | Generally less pH-dependent than maleimides | Tunable reactivity based on substitution.[1] | Can be less reactive than maleimides. |
| N-Acryloylindole-Alkyne (NAIA) | Acrylamide | Michael Addition | Superior to this compound | High | Not specified | More effective at probing functional cysteines and imaging oxidized thiols.[11] | Newer probe, less established than this compound. |
Experimental Workflows and Methodologies
Quantitative cysteine reactivity profiling is often achieved using chemoproteomic platforms like isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP).[12][13][14] This technique utilizes an alkyne-functionalized electrophilic probe, such as this compound, to label cysteine residues.
References
- 1. benchchem.com [benchchem.com]
- 2. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative reactivity profiling of cysteine-specific probes by chemoproteomics [ouci.dntb.gov.ua]
- 12. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Iodoacetamide-Alkyne (IA-Alkyne) Reactivity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iodoacetamide-Alkyne (IA-Alkyne) reactivity in different human cancer cell lines. This compound is a widely used chemical probe for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to identify and characterize functionally active enzymes and other proteins directly in complex biological systems. The reactivity of this compound towards cysteine residues can vary between different cell types, reflecting the unique proteomic and metabolic states of each cell line. Understanding these differences is crucial for the design and interpretation of experiments aimed at drug discovery and biomarker identification.
Quantitative Comparison of this compound Labeled Cysteines
The following table summarizes the number of unique cysteine residues labeled by this compound in three commonly used cancer cell lines: HEK293 (human embryonic kidney), HCT116 (human colorectal carcinoma), and HeLa (human cervical cancer). This data is derived from a competitive chemoproteomic profiling study and illustrates the variability in the accessible cysteinome across these lines.
| Cell Line | Total Unique Cysteines Quantified | Overlap with HEK293 | Overlap with HCT116 | Overlap with HeLa |
| HEK293 | 4,879 | - | 3,176 | 3,232 |
| HCT116 | 4,497 | 3,176 | - | 3,088 |
| HeLa | 4,372 | 3,232 | 3,088 | - |
| Common to all three | 2,448 | 2,448 | 2,448 | 2,448 |
Data adapted from a study by Coukos et al., which quantified 7,752 unique cysteine residues in total across the three cell lines in a competitive profiling experiment with methylglyoxal[1]. The numbers in the table represent the unique cysteines identified in the control (this compound labeled) samples.
The data reveals that while a substantial number of cysteine residues are commonly labeled across the three cell lines, each cell line also presents a unique set of reactive cysteines. This heterogeneity can be attributed to differences in protein expression levels, post-translational modifications, and the cellular redox environment.
Experimental Protocol: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This protocol outlines the key steps for a typical isoTOP-ABPP experiment to quantitatively compare cysteine reactivity between two cell lines or treatment conditions. This method utilizes isotopically light and heavy versions of an this compound probe or a cleavable biotin tag to enable mass spectrometry-based quantification.
1. Cell Culture and Lysis:
- Culture cells (e.g., HEK293, HCT116, HeLa, or Jurkat) to ~80-90% confluency under standard conditions.
- Harvest cells by scraping in ice-cold phosphate-buffered saline (PBS).
- Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C and discard the supernatant.
- Lyse the cell pellet by sonication or with a suitable lysis buffer (e.g., PBS with 0.1% SDS) on ice.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). Adjust the protein concentration to 1-2 mg/mL with lysis buffer.
2. This compound Labeling:
- For competitive profiling, pre-incubate the proteomes with either a vehicle control (e.g., DMSO) or the compound of interest for a specified time and temperature (e.g., 30 minutes at 37°C).
- Add this compound probe to the cell lysates to a final concentration of 100 µM.
- Incubate for 1 hour at room temperature with gentle rotation to allow for covalent modification of reactive cysteine residues.
3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry":
- To the this compound labeled lysates, add the following click chemistry reagents in order:
- Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
- Azide-tagged biotin (e.g., isotopically light or heavy cleavable biotin-azide) to a final concentration of 100 µM.
- Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.
- Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
4. Protein Precipitation and Digestion:
- Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 2 hours.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the proteins.
- Wash the protein pellet with ice-cold methanol.
- Resuspend the protein pellet in a denaturing buffer (e.g., 6 M urea in 100 mM triethylammonium bicarbonate).
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (this step is to alkylate cysteines not labeled by this compound).
- Digest the proteins to peptides using trypsin overnight at 37°C.
5. Enrichment of Biotinylated Peptides:
- Equilibrate streptavidin-agarose beads with wash buffer.
- Incubate the peptide digest with the streptavidin beads for 2-3 hours at room temperature to capture the biotinylated peptides.
- Wash the beads extensively to remove non-biotinylated peptides.
6. Elution and Mass Spectrometry Analysis:
- If a cleavable biotin linker was used, elute the peptides by incubating the beads with the appropriate cleavage reagent (e.g., TEV protease for TEV-cleavable linkers).
- Desalt the eluted peptides using a C18 StageTip.
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
- Identify the labeled peptides and proteins using a suitable database search engine (e.g., MaxQuant, Proteome Discoverer).
- Quantify the relative abundance of the light and heavy labeled peptides to determine the change in cysteine reactivity between the two samples.
Visualizations
The following diagrams illustrate the experimental workflow for this compound based chemoproteomics and a key signaling pathway regulated by cysteine reactivity.
References
Assessing the Selectivity of IA-Alkyne in Complex Proteomes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount for the accurate identification of protein targets and the development of covalent inhibitors. Iodoacetamide-alkyne (IA-Alkyne) is a widely utilized cysteine-reactive probe in chemoproteomic studies. This guide provides an objective comparison of its performance against other common electrophilic probes, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Performance Comparison of Cysteine-Reactive Probes
The selectivity of a chemical probe is a critical factor in activity-based protein profiling (ABPP), as it directly impacts the confidence of target identification and the potential for off-target effects. This compound is a haloacetamide electrophile that reacts with cysteine thiols via an SN2 reaction, forming a stable thioether linkage.[1] Its utility is often compared with other cysteine-reactive probes, primarily Michael acceptors like maleimides.
Recent proteome-wide analyses have provided quantitative insights into the selectivity of various electrophilic alkyne probes. These studies enable a direct comparison of their performance in complex biological systems.
| Probe | Reactive Group | Cysteine Selectivity (%) | Number of Cysteines Quantified | Reference |
| This compound | Iodoacetamide | 95% (at 100 µM) | 1,197 | [2][3] |
| This compound | Iodoacetamide | 86% (at 1 mM) | Not specified | [2][3] |
| MI-Alkyne | Maleimide | 93-95% | 283-752 | [2][3] |
| CA-Alkyne | Chloroacetamide | 96% | 230 | [2][3] |
| BMK-Alkyne | α-bromomethyl ketone | 89% | 976 | [2][3] |
| AlkPA-Alkyne | Propiolamide | 93-95% | 283-752 | [2][3] |
| ArPA-Alkyne | Propiolamide | 93-95% | 283-752 | [2][3] |
Key Observations:
-
This compound demonstrates high selectivity for cysteine residues, with 95% of modifications occurring at cysteines when used at a concentration of 100 µM.[2][3]
-
Increasing the concentration of this compound to 1 mM can lead to a decrease in selectivity to 86%, suggesting a higher potential for off-target labeling at elevated concentrations.[2][3]
-
Compared to other haloacetamides, Chloroacetamide-Alkyne (CA-Alkyne) shows slightly higher cysteine selectivity (96%), although it quantified a lower number of cysteines in the cited study.[2][3]
-
Michael acceptors such as Maleimide-Alkyne (MI-Alkyne) and propiolamides also exhibit high cysteine selectivity (93-95%).[2][3] While maleimides are known for their rapid and highly selective labeling at physiological pH, this compound provides broader coverage of the cysteinome.[1]
Experimental Protocols
Accurate assessment of probe selectivity relies on robust and reproducible experimental workflows. The following are detailed methodologies for key experiments in this area.
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This is a powerful technique for the quantitative, proteome-wide analysis of cysteine reactivity.[4][5]
1. Proteome Preparation and Labeling:
- Prepare two proteome samples (e.g., cell lysates) for comparison (e.g., vehicle vs. inhibitor treated).
- Treat one sample with a "light" isotopically labeled this compound probe and the other with a "heavy" isotopically labeled this compound probe (e.g., IA-light and IA-heavy containing 12C6 or 13C6 benzyl moieties, respectively).[5] This allows for the relative quantification of probe-labeled peptides by mass spectrometry.
- Incubate the proteomes with the this compound probes to allow for covalent modification of reactive cysteines.
2. Click Chemistry:
- To attach a biotin tag for enrichment, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
- Add an azide-functionalized biotin tag (e.g., azide-TEV-biotin) to the probe-labeled proteins.[4] The TEV protease recognition site allows for later elution of labeled peptides.
3. Protein Enrichment and Digestion:
- Combine the "light" and "heavy" labeled proteomes.
- Enrich the biotinylated proteins using streptavidin beads.
- Perform an on-bead tryptic digestion of the enriched proteins.
4. Isotopic Peptide Elution and Analysis:
- Elute the isotopically labeled peptides by cleaving the TEV linker with TEV protease.
- Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Quantify the relative abundance of "light" and "heavy" peptides to determine changes in cysteine reactivity between the two samples.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the target engagement and selectivity of a covalent inhibitor.[6][7]
1. Proteome Treatment with Inhibitor:
- Treat a proteome sample (e.g., cell lysate) with the covalent inhibitor of interest at various concentrations. A vehicle-treated sample serves as a negative control.
- Incubate to allow the inhibitor to bind to its target(s).
2. Labeling with a Broad-Spectrum Probe:
- Treat the inhibitor-incubated proteome with a broad-spectrum cysteine-reactive alkyne probe, such as this compound.
- The probe will label cysteine residues that are not occupied by the inhibitor.
3. Click Chemistry and Visualization/Enrichment:
- Perform a CuAAC reaction to attach either a fluorescent reporter tag (for in-gel fluorescence scanning) or a biotin tag (for mass spectrometry-based identification).[7]
- For visualization, conjugate an azide-fluorophore (e.g., rhodamine-azide).
- For MS analysis, conjugate an azide-biotin tag.
4. Analysis:
- In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample compared to the control indicates target engagement.
- Mass Spectrometry: Enrich the biotinylated proteins using streptavidin beads, digest the proteins, and identify the labeled proteins and sites of modification by LC-MS/MS. A decrease in the spectral counts or intensity of a particular peptide in the inhibitor-treated sample indicates target engagement.
Visualizing Experimental Workflows
To further clarify these complex methodologies, the following diagrams illustrate the key steps in isoTOP-ABPP and competitive ABPP.
Caption: isoTOP-ABPP workflow for quantitative cysteine reactivity profiling.
Caption: Competitive ABPP workflow for target engagement and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Profiling the proteome-wide selectivity of diverse electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. — Target Discovery Institute [tdi.ox.ac.uk]
- 7. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cysteine Reactivity: IA-Alkyne vs. N-acryloylindole-alkynes (NAIAs)
For researchers in chemoproteomics and drug development, the precise and efficient labeling of cysteine residues is paramount. Iodoacetamide-alkyne (IA-Alkyne), a long-standing tool, now faces a formidable challenger: N-acryloylindole-alkynes (NAIAs). This guide provides an objective, data-driven comparison of these two probes, empowering scientists to select the optimal tool for their research needs.
NAIAs have emerged as a superior class of cysteine-reactive probes, demonstrating enhanced reactivity and broader proteome coverage compared to the conventional this compound.[1][2][3][4] This heightened performance is attributed to the unique chemical structure of NAIAs, where the delocalization of π electrons across the indole scaffold activates the acrylamide warhead, making it more electrophilic and thus more reactive towards the nucleophilic thiol group of cysteine.[2][3][5][6]
Quantitative Performance Metrics: A Clear Victor Emerges
Experimental data consistently highlights the superior performance of NAIAs over this compound in various key metrics of cysteine reactivity and proteome labeling.
| Performance Metric | This compound | NAIAs (NAIA-5) | Key Findings |
| Biomolecular Rate Constant (M⁻¹s⁻¹) * | ~15 | >5000 | NAIA-5 exhibits a biomolecular rate constant over 330-fold higher than a non-activated acrylamide control, and significantly faster than this compound.[1][3] |
| In Vitro Cysteine Reaction Completion | >40% unreacted after 120s | Complete reaction within 120s | NAIAs react rapidly and to completion with a model cysteine compound, while a significant portion of this compound remains unreacted under the same conditions.[2][7] |
| Selectivity for Cysteine | Shows undesired reactivity with serine and lysine.[2][7] | Excellent selectivity for cysteine.[2][7] | NAIAs demonstrate high specificity for cysteine residues due to the nature of the thiol-Michael addition reaction, whereas this compound can exhibit off-target reactivity.[2][7] |
| Cell Lysate Labeling Efficiency | Lower labeling intensity.[2][3] | Significantly higher labeling intensity at various concentrations and time points.[2][3] | Gel-based activity-based protein profiling (ABPP) experiments show that NAIAs label more proteins and with greater intensity in cell lysates compared to this compound.[2][3] |
| Live Cell Labeling Efficiency | Lower labeling intensity.[2][3] | More rapid and intense labeling.[2][3] | NAIAs demonstrate faster cellular uptake and quicker reaction kinetics in live cells, leading to more effective labeling than this compound.[2] |
| Proteome Coverage (MS-based ABPP) | Identifies a significant number of cysteines. | Captures a larger and unique pool of ligandable cysteines.[1][8] | Mass spectrometry-based chemoproteomics reveals that NAIAs identify a greater number of cysteine-labeled peptides and proteins, including a substantial number not detected with this compound.[1][8] |
Note: The biomolecular rate constant for this compound is an approximation based on its slower reactivity profile compared to NAIAs as described in the literature. The provided value for NAIA-5 is in comparison to a control compound.
Visualizing the Chemical Advantage and Experimental Workflow
To better understand the underlying mechanism and its application, the following diagrams illustrate the key concepts.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. N-Acryloylindole-alkyne (NAIA) enables imaging and profiling new ligandable cysteines and oxidized thiols by chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens | Springer Nature Experiments [experiments.springernature.com]
- 6. Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of IA-Alkyne
Researchers and laboratory professionals handling IA-Alkyne (Iodoacetamide-Alkyne) must adhere to systematic disposal protocols to ensure personnel safety and regulatory compliance. Although some safety data sheets (SDS) for this compound may classify it as non-hazardous, related compounds like iodoacetamide are categorized as toxic and hazardous.[1][2][3][4] Therefore, it is imperative to treat this compound waste with caution, following protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[2][3] All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[2][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated contaminated materials is a critical aspect of laboratory safety. The following procedures are based on established best practices for managing hazardous chemical waste.
1. Waste Segregation: Proper segregation of waste streams is the foundational step in safe disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][6]
-
Solid Waste: This category includes items such as contaminated gloves, pipette tips, weigh boats, and paper towels. These materials should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[7]
-
Liquid Waste: This includes unused this compound solutions, reaction mixtures, and the initial solvent rinses of contaminated glassware. Collect all liquid waste in a compatible, leak-proof, and sealable container.[5]
-
Sharps Waste: Any contaminated sharps, such as needles, syringes, or glass Pasteur pipettes, must be placed in a designated, puncture-proof sharps container.[7]
2. Container Labeling: All waste containers must be clearly and accurately labeled.[6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Iodoacetamide-Alkyne)"
-
The primary hazards (based on iodoacetamide data): "Toxic"[2][3]
-
The accumulation start date
3. Waste Accumulation and Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure that containers are kept closed except when adding waste.[6] It is crucial to prevent the mixing of incompatible chemicals.
4. Final Disposal: The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company or your institution's EHS department.[2][3][4][8] Do not dispose of this compound waste down the drain or in the regular trash.[3][6] For unused or surplus this compound, one recommended method is to dissolve or mix the material with a combustible solvent and process it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Quantitative Data Summary
| Hazard Classification | Category | GHS Statement | Source |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [2][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [2][3] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [2][3] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. aksci.com [aksci.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling IA-Alkyne
This guide provides immediate safety, handling, and disposal protocols for laboratory personnel working with IA-Alkyne (Iodoacetamide-alkyne). The following procedures are designed to ensure the safe and effective use of this reagent in research applications.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it contains an iodoacetamide functional group. Iodoacetamide is toxic if swallowed and can cause skin and respiratory sensitization.[1][2] Therefore, a cautious approach to handling is essential. The following personal protective equipment is mandatory when working with this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact with the iodoacetamide moiety. Gloves should be inspected before use and disposed of properly after handling.[1] |
| Eye Protection | Safety glasses with side shields or a face shield. | To protect eyes from potential splashes of this compound solutions or contact with the solid form.[1] |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if there is a risk of inhaling dust from the solid compound. | To prevent inhalation of this compound powder. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[1]
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first-aid measures outlined below.
-
Preventing Dust: When working with the solid form of this compound, avoid creating dust.[1]
First-Aid Measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
After Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[2]
Storage:
-
Temperature: Store this compound at -20°C for long-term stability.[3]
-
Light: Protect from light to prevent degradation.[2]
-
Inert Atmosphere: For optimal stability of the terminal alkyne, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
-
Solutions: Stock solutions of this compound in solvents like DMSO can be stored at -80°C for up to six months or -20°C for one month, with protection from light.[2]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Solvents/Conditions |
| Molecular Weight | 265.09 g/mol | N/A |
| Purity | ≥97% | N/A |
| Solubility | 100 mM | DMSO |
| 100 mM | Ethanol | |
| ≥ 2.5 mg/mL (9.43 mM) | 10% DMSO >> 90% (20% SBE-β-CD in saline) | |
| ≥ 2.5 mg/mL (9.43 mM) | 10% DMSO >> 90% corn oil | |
| Storage (Solid) | -20°C | Protect from light |
| Storage (in DMSO) | -80°C for up to 6 months | Protect from light |
| -20°C for up to 1 month | Protect from light |
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and reaction mixtures should be collected in a compatible, leak-proof, and sealed liquid waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound (Iodoacetamide-alkyne)".
-
Storage of Waste: Store sealed waste containers in a designated and well-ventilated waste accumulation area.
-
Disposal Request: Follow your institution's protocol to request a pickup from a licensed chemical waste disposal service. Iodoacetamide-containing waste is often disposed of via incineration by a licensed facility.[1]
Experimental Protocol and Workflow
This compound is frequently used as a probe for quantitative cysteine-reactivity profiling in proteomics. The following is a generalized workflow for such an experiment.
Experimental Workflow for Cysteine-Reactivity Profiling
Caption: Workflow for labeling proteins with this compound and visualization.
References
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